TP0427736
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFCXRYULHMNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: TP0427736, a Selective ALK5 Inhibitor for Modulating TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0427736 is a potent and selective small molecule inhibitor of the Activin-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor. By specifically targeting ALK5, this compound effectively modulates the canonical TGF-β signaling pathway, which plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the function of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the TGF-β signaling cascade. The information contained herein is intended to support researchers and drug development professionals in their investigation and potential application of this compound.
Core Function and Mechanism of Action
This compound functions as a selective inhibitor of ALK5 kinase activity.[1][2][3] The binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5, a serine/threonine kinase, then phosphorylates the receptor-regulated Smad proteins, Smad2 and Smad3. This phosphorylation event is a critical step in the canonical TGF-β signaling pathway.
Upon phosphorylation, Smad2 and Smad3 form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. This compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3 and the subsequent downstream signaling events.[1][2][3]
The primary application of this inhibitory function, as highlighted in the literature, is in the context of hair growth. TGF-β is known to be a negative regulator of the hair follicle cycle, promoting the transition from the anagen (growth) phase to the catagen (regression) phase. By inhibiting the TGF-β pathway, this compound has been shown to reduce the growth inhibition of human outer root sheath cells and elongate the anagen phase in mouse hair follicles, suggesting its potential as a therapeutic agent for conditions such as androgenic alopecia.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Target | Assay Type | IC50 (nM) | Reference |
| ALK5 | Kinase Assay | 2.72 | [1][2][3] |
| ALK3 | Kinase Assay | 836 | [1][2][3] |
Table 1: In vitro kinase inhibitory activity of this compound.
| Cell Line | Assay Type | Stimulus | IC50 (nM) | Reference |
| A549 | Smad2/3 Phosphorylation | TGF-β1 | 8.68 | [5][2] |
Table 2: Cellular activity of this compound.
Experimental Protocols
ALK5 Kinase Inhibition Assay (ELISA)
This protocol describes the general procedure for determining the in vitro inhibitory activity of this compound on ALK5 kinase.
Materials:
-
Recombinant active ALK5 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
ALK5-specific substrate peptide
-
This compound
-
ELISA plate pre-coated with an antibody specific for the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In the wells of an ELISA plate, add the recombinant ALK5 enzyme, the ALK5 substrate peptide, and the various concentrations of this compound or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding a solution of ATP to a final concentration within the linear range of the assay.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to an ELISA plate pre-coated with a capture antibody specific for the phosphorylated substrate.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add an HRP-conjugated secondary antibody that detects the phosphorylated substrate and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of TGF-β1-induced Smad2/3 Phosphorylation in A549 Cells (ELISA)
This protocol details the method to assess the ability of this compound to inhibit TGF-β1-induced Smad2/3 phosphorylation in a cellular context.[5]
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human TGF-β1
-
PBS
-
RIPA lysis buffer
-
Biotinylated anti-Smad2/3 antibody
-
Streptavidin-coated 96-well plates
-
Rabbit anti-phosphoserine antibody
-
Europium-labeled anti-rabbit IgG antibody
-
DELFIA Enhancement solution
-
Fluorescence plate reader (e.g., ARVO multi-label counter)
Procedure:
-
Seed A549 cells in 96-well plates and culture overnight at 37°C in a 5% CO2 atmosphere.[5]
-
Pre-treat the cells with various concentrations of this compound or DMSO as a vehicle control for 2 hours.[5]
-
Stimulate the cells with 1 ng/mL of TGF-β1 for 1 hour.[5]
-
Wash the cells with PBS and then lyse them with RIPA solution.[5]
-
Mix the cell lysates with a biotinylated anti-Smad2/3 antibody.[5]
-
Transfer the mixture to a streptavidin-coated 96-well plate and incubate for 2 hours to capture the Smad2/3 proteins.[5]
-
Wash the plate to remove unbound components.
-
Add a rabbit anti-phosphoserine antibody to each well and incubate to detect phosphorylated Smad2/3.[5]
-
Wash the plate and then add a Europium-labeled anti-rabbit IgG antibody.[5]
-
After a final wash, add DELFIA Enhancement solution to develop the fluorescence signal.[5]
-
Measure the time-resolved fluorescence using a compatible plate reader.[5]
-
Calculate the percent inhibition of Smad2/3 phosphorylation at each this compound concentration and determine the IC50 value.
TGF-β-induced Growth Inhibition of Human Outer Root Sheath (ORS) Cells
This protocol outlines the procedure to evaluate the effect of this compound on TGF-β-induced growth inhibition in human ORS cells.
Materials:
-
Primary human outer root sheath cells
-
Specialized cell culture medium for ORS cells
-
Recombinant human TGF-β1 or TGF-β2
-
This compound
-
Cell proliferation assay reagent (e.g., WST-8, MTT)
-
Plate reader
Procedure:
-
Seed human ORS cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a growth-inhibitory concentration of TGF-β1 or TGF-β2 in the presence of varying concentrations of this compound or vehicle control.
-
Culture the cells for a period of 3-5 days.
-
Assess cell proliferation using a suitable colorimetric or fluorometric assay (e.g., WST-8 or MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the rescue of growth inhibition for each concentration of this compound.
In Vivo Mouse Model of Hair Growth
This protocol describes a general in vivo model to assess the effect of topical this compound on hair follicle cycle.[1]
Materials:
-
C57BL/6 mice (typically at 7 weeks of age, when hair follicles are in the telogen phase)
-
Anesthesia (e.g., isoflurane)
-
Electric clippers
-
Depilatory wax (e.g., a rosin and wax mixture or cold wax strips)[6]
-
This compound
-
Topical vehicle solution (e.g., a mixture of ethanol and propylene glycol)
-
Skin biopsy tools
-
Formalin for fixation
-
Paraffin for embedding
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Microscope with a camera
-
Image analysis software
Procedure:
-
Anesthetize the mice.
-
Shave the dorsal skin of the mice.
-
Apply depilatory wax to the shaved area to remove the hair and synchronize the hair follicles in the anagen phase.[1][6]
-
Beginning on a specific day post-depilation (e.g., day 14, corresponding to late anagen), topically apply a solution of this compound in a suitable vehicle or the vehicle alone to the depilated area daily.
-
Continue the topical application for a defined period (e.g., 4 days).
-
At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated area.
-
Fix the skin samples in formalin, embed in paraffin, and prepare histological sections.[6]
-
Stain the sections with H&E.
-
Capture images of the hair follicles using a microscope.
-
Measure the length of the hair follicles using image analysis software to determine the effect of this compound on the anagen-to-catagen transition.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tressless.com [tressless.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Optimized Depilation Method and Comparative Analysis of Hair Growth Cycle in Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
TP0427736 and the TGF-β Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the compound TP0427736 and its interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway. This compound is a potent and selective small molecule inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By inhibiting ALK5, this compound effectively blocks the canonical TGF-β signaling cascade, which has significant implications for various physiological and pathological processes. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in therapeutic areas where the TGF-β pathway is a key target, such as androgenic alopecia and other fibrotic diseases.
Introduction to the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) superfamily of cytokines plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which is a constitutively active kinase.[2] This binding event recruits and forms a heteromeric complex with a type I receptor (TβRI), also known as ALK5.[2][3] TβRII then transphosphorylates the GS domain of ALK5, leading to its activation.[2][3]
Activated ALK5 propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[3][4] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[3] This SMAD complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and regulating the expression of target genes.[3][5] The TGF-β pathway is implicated in numerous diseases, including cancer and fibrosis, making it a significant target for therapeutic intervention.[1]
This compound: A Potent and Selective ALK5 Inhibitor
This compound, with the chemical name 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole, is a novel small molecule inhibitor that demonstrates high potency and selectivity for the ALK5 kinase.[6] Its mechanism of action is the competitive inhibition of ATP binding to the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and the subsequent downstream signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and cell-based assays.
| Target | Assay Type | IC50 (nM) | Reference |
| ALK5 | Kinase Inhibitory Activity (ELISA) | 2.72 | [6][7][8] |
| ALK3 | Kinase Inhibitory Activity | 836 | [6] |
| TGF-β1 induced Smad2/3 phosphorylation | Cell-based ELISA (A549 cells) | 8.68 | [6][8] |
Table 1: In vitro and cell-based inhibitory activity of this compound.
| Cell Line | Assay | Effect of this compound | Reference |
| Human Outer Root Sheath (ORS) Cells | TGF-β induced growth inhibition | Rescued the inhibited proliferation induced by TGF-β1 and TGF-β2 in a concentration-dependent manner. | [6] |
| A549 Cells | Smad2/3 phosphorylation | Inhibited TGF-β1 induced phosphorylation in a concentration-dependent manner. | [6] |
Table 2: Cellular effects of this compound.
| Animal Model | Treatment | Key Findings | Reference |
| C57BL/6 Mice (Hair cycle synchronized by depilation) | Topical application of this compound lotion | Significantly increased the anagen hair region ratio. Suppressed the shortening of average hair follicle length during the anagen-to-catagen transition. | [6][9] |
| Testosterone-treated C57BL/6 Mice (Androgenic Alopecia Model) | Topical application of this compound lotion | Inhibited the testosterone-induced transition from the anagen to the catagen phase of the hair cycle. | [9] |
Table 3: In vivo efficacy of this compound in mouse models of hair growth.
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway, which is inhibited by this compound.
Experimental Workflow: ALK5 Kinase Inhibitory Assay
This diagram outlines a typical workflow for an in vitro kinase assay to determine the inhibitory activity of a compound like this compound against ALK5.
Experimental Workflow: Cell-Based SMAD Phosphorylation Assay
This diagram illustrates the general steps involved in a cell-based assay to measure the effect of this compound on TGF-β-induced SMAD phosphorylation.
Detailed Experimental Protocols
ALK5 Kinase Inhibitory Activity Assay (ELISA-based)
This protocol is a generalized representation based on common kinase assay principles and the information available.
Objective: To determine the in vitro inhibitory effect of this compound on ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 protein
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Biotinylated substrate peptide (e.g., a peptide containing the SMAD2 phosphorylation site)
-
This compound stock solution (in DMSO)
-
Streptavidin-coated microplates
-
Anti-phospho-SMAD2 antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase reaction buffer. Include a DMSO-only control.
-
Kinase Reaction: a. To each well of a microplate, add the diluted this compound or control. b. Add the recombinant ALK5 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. c. Add the biotinylated substrate peptide. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: a. Stop the kinase reaction by adding EDTA. b. Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind. c. Wash the plate to remove unbound components. d. Add the primary anti-phospho-SMAD2 antibody and incubate. e. Wash the plate. f. Add the HRP-conjugated secondary antibody and incubate. g. Wash the plate. h. Add TMB substrate and incubate until color develops. i. Add stop solution.
-
Data Analysis: a. Measure the absorbance at 450 nm using a plate reader. b. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. c. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
TGF-β Induced SMAD2/3 Phosphorylation Assay (Cell-based ELISA)
This protocol is based on the methodology described for A549 cells.[6]
Objective: To determine the inhibitory effect of this compound on TGF-β1-induced SMAD2/3 phosphorylation in a cellular context.
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
TGF-β1
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
ELISA-based SMAD2/3 phosphorylation detection kit (or individual components: capture antibody, detection antibody, etc.)
-
Plate reader
Procedure:
-
Cell Culture: a. Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Treatment: a. The following day, replace the medium with serum-free medium and serum-starve the cells for a few hours. b. Pre-treat the cells with a serial dilution of this compound or DMSO control for 2 hours. c. Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 1 hour.
-
Lysis and Detection (ELISA): a. Wash the cells with ice-cold PBS. b. Lyse the cells according to the ELISA kit manufacturer's instructions. c. Transfer the cell lysates to the antibody-coated microplate provided in the kit. d. Follow the manufacturer's protocol for the subsequent incubation with detection antibodies, substrate, and stop solution.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength. b. Normalize the signal to the total protein concentration if necessary. c. Calculate the percentage of inhibition of SMAD2/3 phosphorylation for each concentration of this compound relative to the TGF-β1-stimulated control. d. Determine the IC50 value as described in the previous protocol.
In Vivo Mouse Model of Hair Growth
This protocol is a generalized representation based on the study of this compound in a mouse model of androgenic alopecia.[9]
Objective: To evaluate the in vivo efficacy of topically applied this compound on hair growth.
Materials:
-
C57BL/6 mice (male, 7 weeks old)
-
Depilatory wax
-
This compound lotion (at various concentrations, e.g., 0.3%, 1%) and vehicle control lotion
-
Testosterone solution (for androgenic alopecia model)
-
Digital camera for imaging
-
Histology equipment and reagents (formalin, paraffin, hematoxylin, and eosin)
-
Microscope
Procedure:
-
Hair Cycle Synchronization: a. Anesthetize the mice. b. Depilate the dorsal skin to synchronize the hair follicles in the anagen phase.
-
Treatment: a. Starting from a specific day post-depilation (e.g., day 10), topically apply the this compound lotion or vehicle to the depilated area daily. b. For the androgenic alopecia model, co-administer a testosterone solution to accelerate the transition to the catagen phase.
-
Evaluation: a. Macroscopic Observation: Photograph the dorsal skin of the mice at regular intervals to visually assess hair growth. b. Histological Analysis: i. At the end of the study, euthanize the mice and collect skin samples from the treated area. ii. Fix the skin samples in formalin, embed in paraffin, and prepare sections. iii. Stain the sections with hematoxylin and eosin. iv. Analyze the hair follicles under a microscope to determine the stage of the hair cycle (anagen, catagen, telogen) and measure the hair follicle length.
-
Data Analysis: a. Quantify the area of hair regrowth from the photographs. b. Calculate the percentage of hair follicles in the anagen phase from the histological sections. c. Statistically compare the results from the this compound-treated groups with the vehicle control group.
Conclusion
This compound is a highly potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. Its ability to block SMAD2/3 phosphorylation and counteract the growth-inhibitory effects of TGF-β has been demonstrated in vitro and in cell-based assays. Furthermore, preclinical studies in mouse models have shown its potential to promote hair growth and delay the catagen phase of the hair cycle, suggesting its therapeutic potential for conditions like androgenic alopecia. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating this compound and targeting the TGF-β pathway for therapeutic benefit.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pieronline.jp [pieronline.jp]
TP0427736: A Selective ALK5 Inhibitor for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta type I receptor (TGF-βRI). ALK5 is a critical serine/threonine kinase receptor that plays a pivotal role in the TGF-β signaling pathway, which is implicated in a wide array of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 pathway is associated with numerous pathologies, including cancer, fibrosis, and autoimmune diseases. More recently, its role in hair follicle cycling has garnered interest, with ALK5 inhibition showing potential for the treatment of androgenic alopecia.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its use in research and drug development.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of its downstream targets, Smad2 and Smad3. This inhibition effectively blocks the canonical TGF-β signaling cascade.
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), a constitutively active kinase. This binding event recruits and activates the ALK5 receptor, leading to the phosphorylation of the R-Smads (Smad2 and Smad3). Phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.
Caption: TGF-β/ALK5 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Selectivity vs. ALK5 | Reference(s) |
| ALK5 | 2.72 | - | [1][2][3][4][5][6][7][8][9][10] |
| ALK3 | 836 | ~300-fold | [1][2][6][7][8] |
Table 2: In Vitro Cellular Activity
| Assay | Cell Line | IC50 (nM) | Reference(s) |
| Smad2/3 Phosphorylation | A549 | 8.68 | [6][7][8][10] |
Table 3: Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM |
| Data Not Available | - |
Note: A comprehensive kinase selectivity panel for this compound is not publicly available. The selectivity has been reported to be approximately 300-fold higher for ALK5 over ALK3.[1][7][8]
Table 4: Pharmacokinetic Parameters
| Species | Route of Administration | Key Parameters (e.g., T1/2, Cmax, AUC) |
| Data Not Available | - | - |
Note: No pharmacokinetic data for this compound has been found in the public domain.
Experimental Protocols
The following are detailed, representative protocols for key experiments to evaluate the activity of this compound. These are based on established methodologies and the available information for this specific inhibitor.
ALK5 Kinase Inhibition Assay (ELISA-based)
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of this compound against ALK5.
-
Reagents and Materials:
-
Recombinant human ALK5 (TGF-βRI) kinase domain.
-
Biotinylated substrate peptide (e.g., a generic kinase substrate or a Smad-derived peptide).
-
ATP.
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Streptavidin-coated 96-well plates.
-
Anti-phospho-substrate antibody conjugated to Horseradish Peroxidase (HRP).
-
TMB substrate.
-
Stop solution (e.g., 2 N H2SO4).
-
Plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 10 µL of the this compound dilutions to the wells of a streptavidin-coated 96-well plate. Include wells with vehicle (DMSO) as a positive control and wells without enzyme as a negative control.
-
Add 20 µL of a solution containing the recombinant ALK5 enzyme and the biotinylated substrate peptide to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ALK5.
-
Incubate the plate for 1 hour at 30°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add 50 µL of HRP-conjugated anti-phospho-substrate antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Inhibition of Smad2/3 Phosphorylation in A549 Cells
This protocol details a cell-based ELISA to measure the inhibitory effect of this compound on TGF-β1-induced Smad2/3 phosphorylation in the human lung adenocarcinoma cell line A549.[6][7][11][12][13][14]
-
Reagents and Materials:
-
A549 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Recombinant human TGF-β1.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
96-well plates.
-
Primary antibodies: anti-Smad2/3 and anti-phospho-Smad2/3.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Plate reader.
-
-
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.[6][7]
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.[7][11]
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total Smad2/3.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody (anti-phospho-Smad2/3).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction and read the absorbance at 450 nm.
-
Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal and calculate the IC50 value for this compound.
-
In Vivo Efficacy in a Mouse Model of Androgenic Alopecia
This protocol outlines a representative in vivo study to assess the efficacy of topically applied this compound in a C57BL/6 mouse model where the hair cycle is synchronized.[1][4][15][16]
-
Animals and Materials:
-
Male C57BL/6 mice (7-8 weeks old).
-
Depilatory wax.
-
This compound topical formulation (e.g., in a vehicle of ethanol, propylene glycol, and water).
-
Vehicle control solution.
-
Testosterone solution (for an androgen-accelerated model).[4]
-
Hematoxylin and Eosin (H&E) stain.
-
Microscope.
-
-
Procedure:
-
Synchronize the hair cycle of the mice by depilating the dorsal skin with wax. This induces the anagen phase.
-
Allow a recovery period of a few days.
-
Divide the mice into treatment and control groups.
-
For an androgen-accelerated model, apply a testosterone solution topically or subcutaneously daily.[4]
-
Beginning at a specific day post-depilation (e.g., day 10), topically apply the this compound formulation or vehicle control to the depilated area daily.[1]
-
Continue the treatment for a predefined period (e.g., 10-14 days).
-
At the end of the treatment period, euthanize the mice and collect dorsal skin samples.
-
Fix the skin samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the skin samples and stain with H&E.[6][17][18][19][20]
-
Analyze the hair follicles microscopically to determine the hair cycle stage (anagen, catagen, telogen) and measure parameters such as hair follicle length.[6][17][18][19][20]
-
Compare the hair follicle parameters between the this compound-treated and control groups to assess efficacy.
-
Experimental Workflows and Logical Relationships
References
- 1. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Studying Hair Growth Cycle and Its Effects on Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound (hydrochloride) - Immunomart [immunomart.org]
- 10. labshake.com [labshake.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Smad2/3-Regulated Expression of DLX2 Is Associated with Radiation-Induced Epithelial-Mesenchymal Transition and Radioresistance of A549 and MDA-MB-231 Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
TP0427736 role in Smad2/3 phosphorylation
An In-depth Technical Guide on the Role of TP0427736 in Smad2/3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound has emerged as a significant small molecule inhibitor in the study of TGF-β signaling, a pathway pivotal in a myriad of cellular processes including growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in numerous pathologies, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action in the phosphorylation of Smad2/3, downstream mediators of TGF-β signaling.
Core Mechanism of Action
This compound is a potent and highly selective inhibitor of the Activin-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β receptor type I (TGFβRI).[3][4] The primary mechanism of this compound involves the direct inhibition of the ALK5 kinase activity.[5] In the canonical TGF-β signaling cascade, the binding of a TGF-β ligand to its type II receptor induces the recruitment and phosphorylation of the ALK5 receptor.[1] This activation of ALK5 is a critical step, as it then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. By inhibiting ALK5, this compound effectively blocks this phosphorylation event, thereby halting the downstream signaling cascade.[6]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the key potency metrics.
| Target | Assay Type | IC50 Value | Selectivity |
| ALK5 | Kinase Inhibitory Activity (ELISA) | 2.72 nM[5][7] | Over 300-fold higher than for ALK3[5][7] |
| ALK3 | Kinase Inhibitory Activity | 836 nM[7] |
| Cell-Based Assay | Cell Line | Stimulus | IC50 Value |
| Smad2/3 Phosphorylation | A549 | TGF-β1 | 8.68 nM[3][7][8] |
Signaling Pathway Diagram
The following diagram illustrates the canonical TGF-β/Smad signaling pathway and the point of intervention for this compound.
Caption: TGF-β signaling pathway and this compound inhibition.
Experimental Protocols
In Vitro Kinase Inhibitory Activity Assay (ELISA-based)
This protocol outlines the general steps for determining the IC50 value of this compound against ALK5 kinase activity.
-
Coating: A 96-well plate is coated with a substrate for the ALK5 kinase.
-
Kinase Reaction: Recombinant ALK5 enzyme is incubated in the wells with ATP and varying concentrations of this compound. A control with no inhibitor (e.g., DMSO) is included.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: A chromogenic substrate for the detection enzyme is added, and the resulting colorimetric signal is measured using a plate reader.
-
Data Analysis: The signal intensity is plotted against the concentration of this compound to determine the IC50 value.
Cell-Based Smad2/3 Phosphorylation Assay (ELISA-based)
This protocol describes the methodology used to measure the inhibition of TGF-β1-induced Smad2/3 phosphorylation in A549 cells.[3]
-
Cell Culture: A549 cells are cultured in 96-well plates overnight at 37°C in a 5% CO2 atmosphere.[3]
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for 2 hours.[3]
-
Stimulation: TGF-β1 is added to the wells at a final concentration of 1 ng/mL and incubated for 1 hour to induce Smad2/3 phosphorylation.[3]
-
Cell Lysis: The cells are washed with PBS and then lysed using RIPA buffer.[3]
-
Capture: The cell lysate is mixed with a biotinylated anti-Smad2/3 antibody and transferred to a streptavidin-coated 96-well plate for 2 hours to capture total Smad2/3.[3]
-
Detection of Phosphorylation: The plate is washed, and a rabbit anti-phosphoserine antibody is added to detect phosphorylated Smad2/3.[3]
-
Secondary Detection: A Europium-labeled anti-rabbit IgG antibody is added, followed by a DELFIA Enhancement solution.[3]
-
Measurement: The time-resolved fluorescence is measured using a multi-label counter.[3]
-
IC50 Determination: The concentration-response curves are analyzed to determine the IC50 value for the inhibition of Smad2/3 phosphorylation.[3]
Experimental Workflow Diagram
The following diagram visualizes the workflow for the cell-based Smad2/3 phosphorylation assay.
Caption: Workflow for cell-based Smad2/3 phosphorylation assay.
Conclusion
This compound is a valuable research tool for dissecting the TGF-β signaling pathway. Its high potency and selectivity for ALK5 make it a precise instrument for inhibiting Smad2/3 phosphorylation and studying the downstream consequences. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals aiming to utilize this compound in their studies of TGF-β-mediated cellular processes and associated pathologies. The inhibitory action of this compound on Smad2 phosphorylation has also been demonstrated in vivo in mouse skin.[5] This compound holds potential for therapeutic applications, particularly in conditions such as androgenic alopecia where TGF-β signaling plays a role.[5][8]
References
- 1. youtube.com [youtube.com]
- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|864374-00-5|COA [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
TP0427736: A Technical Guide for Androgenic Alopecia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenic alopecia (AGA) is the most prevalent form of hair loss, characterized by a progressive miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle.[1] While current treatments like finasteride and minoxidil are widely used, their efficacy can be limited, and they may be associated with undesirable side effects.[1] Emerging research has identified the Transforming Growth Factor-beta (TGF-β) signaling pathway as a key regulator of the hair follicle cycle and a promising therapeutic target for AGA.[1][2] TP0427736, a novel and potent inhibitor of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5), has shown significant potential in preclinical studies to counteract the inhibitory effects of TGF-β on hair growth.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
In androgenic alopecia, androgens are known to increase the production of TGF-β in dermal papilla cells.[1][4] TGF-β then acts on hair follicle cells, inducing growth inhibition and promoting the transition from the anagen to the catagen (regression) phase.[1][4] this compound functions as a selective inhibitor of ALK5, a key receptor in the TGF-β signaling cascade.[5][6][7] By blocking ALK5, this compound prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the transduction of the TGF-β signal.[1][3][4][6] This action rescues hair follicle cells from TGF-β-induced growth inhibition and has been shown to prolong the anagen phase.[1][3][4]
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line | Reference |
| ALK5 Kinase Activity | IC50 | 2.72 nM | - | [1][4][5][6][7][8] |
| ALK3 Kinase Activity | IC50 | 836 nM | - | [6][7][8] |
| TGF-β1-induced Smad2/3 Phosphorylation | IC50 | 8.68 nM | A549 cells | [6][7][8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| C57BL/6 Mice (Normal) | Topical this compound lotion | Significantly increased anagen hair region ratio after depilation. | [2] |
| C57BL/6 Mice (Testosterone-induced AGA model) | Topical this compound lotion | Inhibited the testosterone-induced transition from anagen to catagen. | [2] |
| C57BL/6 Mice | Topical application of this compound | Significantly decreased Smad2 phosphorylation in the skin and suppressed the shortening of hair follicle length during the anagen-to-catagen transition. | [1][4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound.
In Vitro Kinase Inhibitory Activity Assay (ELISA)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ALK5 kinase activity.
-
Methodology:
-
A mixture containing the ALK5 enzyme, a substrate (such as a Smad protein), and ATP is prepared.
-
Various concentrations of this compound are added to the mixture.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The level of substrate phosphorylation is quantified using an enzyme-linked immunosorbent assay (ELISA). A primary antibody specific to the phosphorylated substrate is used, followed by a secondary antibody conjugated to an enzyme for detection.
-
The IC50 value is calculated from the concentration-response curve.[6]
-
In Vitro TGF-β-induced Smad2/3 Phosphorylation Assay (ELISA)
-
Objective: To assess the inhibitory effect of this compound on TGF-β-induced Smad2/3 phosphorylation in a cellular context.
-
Cell Line: A549 cells (human lung carcinoma cells) are commonly used as they are responsive to TGF-β.[6]
-
Methodology:
-
A549 cells are cultured in plates overnight.[6]
-
Cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours.[6]
-
TGF-β1 (e.g., at a concentration of 1 ng/mL) is added to the cells to induce Smad2/3 phosphorylation.[6]
-
After a 1-hour incubation, the cells are lysed.[6]
-
The cell lysate is mixed with a biotinylated anti-Smad2/3 antibody and transferred to a streptavidin-coated 96-well plate for incubation.[6]
-
The amount of phosphorylated Smad2/3 is quantified using an ELISA with a rabbit anti-phosphoserine antibody, followed by a europium-labeled anti-rabbit IgG antibody.[6]
-
Fluorescence is measured, and the IC50 value is determined from the concentration-response curve.[6]
-
In Vivo Mouse Model of Hair Cycle Synchronization
-
Objective: To evaluate the in vivo efficacy of this compound on the hair follicle cycle.
-
Animal Model: C57BL/6 mice are often used as their hair is black, making it easy to observe the hair cycle, and their hair follicles are synchronized after depilation.[1][2]
-
Methodology:
-
The dorsal hair of the mice is depilated with wax to synchronize the hair follicles in the anagen phase.[1][2]
-
Starting from a specific day after depilation (e.g., day 10), a lotion containing this compound or a vehicle is applied topically to the depilated area daily.[2]
-
For an AGA model, testosterone solution can be co-administered to accelerate the transition to the catagen phase.[2]
-
After a set period of application, skin samples are collected for histological analysis.
-
The ratio of anagen to catagen hair follicles is determined by examining the morphology of the hair follicles in the skin sections.[2]
-
Visualizations
Signaling Pathway of this compound in Androgenic Alopecia
References
- 1. researchgate.net [researchgate.net]
- 2. pieronline.jp [pieronline.jp]
- 3. tressless.com [tressless.com]
- 4. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
The Discovery of TP0427736: A Technical Overview of a Novel ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery and initial characterization of TP0427736, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5). The document outlines the core findings, presents key quantitative data in a structured format, details the experimental methodologies employed in its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound has been identified as a selective inhibitor of ALK5, a transforming growth factor-beta (TGF-β) type I receptor.[1][2][3] The TGF-β signaling pathway is implicated in a variety of cellular processes, and its dysregulation is associated with numerous pathologies. In the context of hair follicle biology, TGF-β is known to promote the transition from the anagen (growth) phase to the catagen (regression) phase, contributing to conditions such as androgenic alopecia (AGA).[3] this compound was investigated for its potential to counteract these effects by specifically targeting ALK5 and inhibiting the downstream signaling cascade.[3]
Core Discovery Data
The initial characterization of this compound focused on its inhibitory activity against its primary target, ALK5, and its cellular effects on the canonical TGF-β signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro potency and cellular activity data for this compound.
| Target | Parameter | Value | Reference |
| ALK5 | IC50 | 2.72 nM | [1][2][3][4] |
| ALK3 | IC50 | 836 nM | [2][3][4] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound.
| Cell Line | Assay | Parameter | Value | Reference |
| A549 | TGF-β1-induced Smad2/3 Phosphorylation | IC50 | 8.68 nM | [2][4] |
Table 2: Cellular Inhibitory Activity of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of ALK5, thereby blocking the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β/ALK5/Smad signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the discovery of this compound. These protocols are representative of standard techniques in the field.
ALK5 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the ALK5 kinase.
Workflow Diagram:
Methodology:
-
Plate Coating: A 96-well microplate is coated with a recombinant substrate for ALK5 and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer to prevent non-specific binding.
-
Compound Addition: Serial dilutions of this compound (and control compounds) are added to the wells.
-
Kinase Reaction: A solution containing recombinant active ALK5 kinase and ATP is added to each well to initiate the phosphorylation reaction. The plate is incubated for a specified time at 30°C.
-
Detection: The plate is washed, and a primary antibody specific for the phosphorylated substrate is added. Following incubation and washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Signal Generation: After a final wash, a chromogenic substrate such as TMB (3,3',5,5'-Tetramethylbenzidine) is added. The reaction is stopped with an acidic solution.
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Inhibition of TGF-β-induced Smad2/3 Phosphorylation in A549 Cells
This cell-based assay determines the ability of this compound to block the intracellular signaling cascade initiated by TGF-β.
Methodology:
-
Cell Culture: A549 cells are cultured in appropriate media and seeded into 96-well plates.[2]
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours.[2]
-
TGF-β Stimulation: TGF-β1 is added to the wells at a final concentration of 1 ng/mL to stimulate the signaling pathway.[2]
-
Cell Lysis: After a 1-hour incubation, the cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[2]
-
ELISA for p-Smad2/3: The cell lysates are transferred to a streptavidin-coated 96-well plate and incubated with a biotinylated anti-Smad2/3 antibody.[2] A primary antibody against the phosphorylated form of Smad2/3 is then added, followed by a europium-labeled secondary antibody.[2]
-
Signal Detection: After adding an enhancement solution, the time-resolved fluorescence is measured.[2]
-
Data Analysis: The IC50 value is determined by analyzing the concentration-response curve for the inhibition of Smad2/3 phosphorylation.[2]
TGF-β-induced Growth Inhibition of Human Outer Root Sheath Cells (HORS)
This assay assesses the functional consequence of ALK5 inhibition by measuring the rescue of cell proliferation in the presence of growth-inhibitory TGF-β.
Methodology:
-
Cell Culture: Human Outer Root Sheath (HORS) cells are cultured in a specialized medium and seeded in 96-well plates.
-
Compound and TGF-β Treatment: Cells are treated with various concentrations of this compound in the presence of a fixed concentration of TGF-β1 or TGF-β2.
-
Proliferation Assay: After a defined incubation period (e.g., 72 hours), cell viability and proliferation are assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The absorbance is read, and the data are used to determine the concentration-dependent rescue of cell growth by this compound.
In Vivo Studies
In vivo evaluation of this compound was conducted using a mouse model where the hair growth cycle was synchronized through dorsal hair depilation.[3] Topical application of this compound led to a significant decrease in Smad2 phosphorylation in the mouse skin.[3] Furthermore, repeated application of the compound suppressed the shortening of the average hair follicle length during the transition from the anagen to the catagen phase, indicating an elongation of the hair growth phase.[3]
Conclusion
The discovery of this compound represents a significant advancement in the targeted inhibition of the TGF-β/ALK5 signaling pathway. Its high potency and selectivity, demonstrated through a series of robust in vitro and in vivo experiments, establish it as a valuable research tool and a potential therapeutic candidate for conditions characterized by excessive TGF-β signaling, such as androgenic alopecia.[3] The experimental frameworks detailed in this guide provide a basis for further investigation and development of this and similar compounds.
References
TP0427736: A Potent and Selective ALK5 Inhibitor for Androgenic Alopecia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TP0427736 is a novel small molecule that has demonstrated significant potential as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). By targeting ALK5, this compound effectively modulates the downstream TGF-β/Smad signaling pathway, which is critically implicated in the pathogenesis of androgenic alopecia (AGA). This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to enhance understanding of its mechanism of action and experimental application.
Chemical Structure and Properties
This compound, with the chemical name 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole, is a heterocyclic compound with a molecular formula of C14H10N4S2 and a molecular weight of approximately 298.39 g/mol .[1] Its unique structure confers high potency and selectivity towards ALK5.
| Property | Value | Reference |
| Molecular Formula | C14H10N4S2 | [1] |
| Molecular Weight | 298.39 g/mol | [1] |
| CAS Number | 864374-00-5 | [1] |
| Canonical SMILES | CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4 |
Pharmacological Properties
This compound is a highly potent and selective inhibitor of ALK5 kinase activity. This inhibition directly impacts the TGF-β signaling pathway, which plays a crucial role in the hair follicle cycle.
| Parameter | Value | Cell Line/System | Reference |
| ALK5 IC50 | 2.72 nM | Cell-free assay | [2][3] |
| ALK3 IC50 | 836 nM | Cell-free assay | |
| Smad2/3 Phosphorylation IC50 | 8.68 nM | A549 cells | [4] |
The inhibitory effect of this compound on ALK5 is over 300-fold more potent than its effect on ALK3, demonstrating its high selectivity.[2][3] This selectivity is critical for minimizing off-target effects in therapeutic applications.
Mechanism of Action: The TGF-β/ALK5/Smad Signaling Pathway
Androgenic alopecia is associated with the miniaturization of hair follicles, a process influenced by androgens that enhance the production of TGF-β. TGF-β signaling is known to promote the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase. This compound exerts its effect by inhibiting ALK5, a key receptor in the TGF-β signaling cascade. This inhibition prevents the phosphorylation of downstream effector proteins, Smad2 and Smad3, thereby blocking the signal transduction that leads to hair growth inhibition.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
The ALK5 Inhibitor TP0427736: A Deep Dive into its Mechanism and Therapeutic Potential for Hair Follicle Growth
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Androgenetic alopecia (AGA) is a prevalent hair loss condition characterized by the miniaturization of hair follicles, driven by androgen-induced signaling pathways. A key player in this process is Transforming Growth Factor-beta (TGF-β), which promotes the transition of hair follicles from the growth phase (anagen) to the regression phase (catagen). TP0427736 is a novel and potent small molecule inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action in promoting hair follicle cell growth. We will delve into its inhibitory effects on the TGF-β signaling pathway, present quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for the key assays cited. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating new therapeutic strategies for AGA.
Introduction
The hair follicle is a dynamic mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). In androgenetic alopecia, androgens such as dihydrotestosterone (DHT) bind to androgen receptors in dermal papilla cells, leading to an increased production of TGF-β.[1][2][3] TGF-β, in turn, acts as a potent catagen inducer, shortening the anagen phase and causing follicular miniaturization.[1][2][3]
The TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream signaling molecules, Smad2 and Smad3. This phosphorylation event allows Smad2/3 to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes that inhibit cell proliferation and promote apoptosis, thereby pushing the hair follicle into catagen.
This compound has emerged as a promising therapeutic candidate for AGA due to its high selectivity and potency in inhibiting ALK5 kinase activity.[1][2][4] By blocking the initial step in the TGF-β signaling cascade, this compound can potentially counteract the inhibitory effects of androgens on hair follicle growth, prolong the anagen phase, and prevent follicular miniaturization.
Mechanism of Action of this compound
This compound exerts its pro-hair growth effects by directly inhibiting the kinase activity of ALK5.[1][2][4] This inhibition prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade that leads to the transcription of genes responsible for inducing the catagen phase.[1][2][4][5] The interruption of this pathway rescues hair follicle cells, specifically the human outer root sheath (ORS) cells, from TGF-β-induced growth inhibition and helps to maintain the anagen phase.[1][2]
References
Preliminary Efficacy of TP0427736: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of TP0427736, a selective inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5). The information presented herein is collated from preclinical studies and is intended to inform researchers and professionals in the field of drug development.
Core Efficacy Data
The primary mechanism of action of this compound is the potent and selective inhibition of ALK5 kinase activity. This inhibition disrupts the canonical TGF-β signaling pathway, which has been implicated in various cellular processes, including cell growth, differentiation, and apoptosis. The key efficacy data from preliminary studies are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Metric | Value | Selectivity | Reference |
| ALK5 (TGF-βR1) | Kinase Inhibition Assay | IC50 | 2.72 nM | ~300-fold vs. ALK3 | [1][2][3] |
| ALK3 (BMPR1A) | Kinase Inhibition Assay | IC50 | 836 nM | - | [2] |
| TGF-β1-induced Smad2/3 Phosphorylation | Cell-based ELISA (A549 cells) | IC50 | 8.68 nM | - | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by targeting the TGF-β/ALK5 signaling pathway. In many cell types, the binding of TGF-β to its type II receptor (TGF-βRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes. This compound, by selectively inhibiting ALK5, blocks the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade.
Preclinical Efficacy in Hair Growth Models
Preliminary studies have investigated the potential of this compound in promoting hair growth, an area where TGF-β signaling is known to play an inhibitory role.
In Vitro Efficacy in Human Outer Root Sheath (ORS) Cells
TGF-β is known to inhibit the proliferation of hair follicle cells. In a cell-based assay, this compound was shown to rescue the growth of human outer root sheath cells that was inhibited by TGF-β1 and TGF-β2 in a concentration-dependent manner.[2]
In Vivo Efficacy in a Murine Model
The efficacy of this compound was evaluated in a C57BL/6 mouse model where the hair growth cycle was synchronized by depilation. Topical application of a this compound lotion resulted in a significant increase in the anagen (growth phase) hair region ratio and suppressed the shortening of hair follicle length during the transition to the catagen (regression) phase.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
ALK5 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against ALK5 kinase.
General Protocol: The kinase inhibitory activity was evaluated using an ELISA-based assay.[3] While the specific details from the primary study are not fully available, a general protocol for an ALK5 kinase assay is as follows:
-
Reaction Setup: The kinase reaction is typically performed in a 96-well plate. Each well contains the ALK5 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for substrate phosphorylation.
-
Detection: The level of substrate phosphorylation is quantified. This is often achieved using a phosphorylation-specific antibody in an ELISA format. The antibody is typically conjugated to an enzyme (e.g., HRP) that catalyzes a colorimetric or chemiluminescent reaction.
-
Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.
Smad2/3 Phosphorylation Assay in A549 Cells
Objective: To assess the inhibitory effect of this compound on TGF-β1-induced Smad2/3 phosphorylation in a cellular context.
Cell Line: A549 (human lung carcinoma) cells are commonly used as they have a well-characterized response to TGF-β.
Protocol:
-
Cell Culture: A549 cells are cultured in appropriate media and seeded into 96-well plates.[2]
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).[2]
-
Stimulation: Cells are then stimulated with TGF-β1 (e.g., 1 ng/mL) to induce Smad2/3 phosphorylation.[2]
-
Lysis: After a short incubation period (e.g., 30-60 minutes), the cells are lysed to release cellular proteins.[2]
-
ELISA: The level of phosphorylated Smad2/3 in the cell lysate is quantified using a sandwich ELISA. This typically involves capturing total Smad2/3 and detecting the phosphorylated form with a specific antibody.
-
Data Analysis: The IC50 value is determined from the concentration-response curve.
In Vivo Mouse Hair Growth Study
Objective: To evaluate the in vivo efficacy of topical this compound on hair follicle cycling.
Animal Model: C57BL/6 mice are used as their hair is pigmented, allowing for easy visualization of the hair growth cycle.
Protocol:
-
Synchronization of Hair Cycle: The hair on the dorsal skin of the mice is removed by waxing to synchronize the hair follicles in the anagen phase.
-
Topical Application: A lotion containing this compound or a vehicle control is applied topically to the depilated area daily or as per the study design.
-
Observation and Measurement: The progression of the hair cycle is monitored. This can involve visual assessment of skin pigmentation (an indicator of anagen) and histological analysis of skin biopsies.
-
Histological Analysis: Skin samples are collected at specified time points, sectioned, and stained (e.g., with Hematoxylin and Eosin). The number and stage of hair follicles, as well as hair follicle length, are quantified.
-
Data Analysis: The anagen-to-catagen ratio and other relevant parameters are compared between the this compound-treated and vehicle-treated groups.
Clinical Studies
As of the date of this document, there is no publicly available information on any completed or ongoing clinical trials for this compound. The compound is currently considered to be in the preclinical stage of development.
Conclusion
The preliminary data on this compound demonstrate its potential as a potent and selective inhibitor of ALK5. The in vitro and in vivo studies provide a strong rationale for its further investigation, particularly in therapeutic areas where TGF-β signaling is a key driver of pathology, such as in certain fibrotic diseases and androgenetic alopecia. Further research is warranted to fully elucidate its therapeutic potential and safety profile.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using TP0427736
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy of TP0427736, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). The primary focus of this document is on the application of this compound in a murine model of hair growth, which serves as a paradigm for its topical use in conditions characterized by excessive TGF-β signaling.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets ALK5, a key kinase in the TGF-β signaling pathway.[1][2][3][4] By inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby attenuating the cellular responses to TGF-β.[1][3][5][6] This mechanism of action makes this compound a valuable tool for investigating the role of TGF-β signaling in various physiological and pathological processes and a potential therapeutic agent for diseases driven by aberrant TGF-β activity, such as androgenic alopecia.[1][5][6]
Mechanism of Action: The TGF-β/ALK5/Smad Pathway
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, and the entire complex translocates to the nucleus to regulate the transcription of target genes. This compound, by inhibiting the kinase activity of ALK5, prevents the initial phosphorylation of Smad2 and Smad3, thus halting the signaling cascade.
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory activities of this compound.
| Target | IC50 (nM) | Selectivity | Cell Line | Reference |
| ALK5 | 2.72 | >300-fold vs ALK3 | - | [1][5][6] |
| ALK3 | 836 | - | - | [1][5][6] |
Table 1: Kinase inhibitory activity of this compound.
| Assay | IC50 (nM) | Cell Line | Stimulus | Reference |
| Smad2/3 Phosphorylation | 8.68 | A549 | TGF-β1 | [1][5][7] |
Table 2: Cellular inhibitory activity of this compound.
Experimental Protocols
In Vivo Hair Growth Promotion Study in Mice
This protocol describes a typical in vivo study to evaluate the effect of topically applied this compound on hair follicle cycling in a C57BL/6 mouse model.
1. Animal Model and Hair Cycle Synchronization
-
Animal Strain: C57BL/6 mice (female, 7 weeks old). The black coat of these mice allows for easy visual assessment of hair growth.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Hair Cycle Synchronization: Anesthetize the mice and apply a commercially available depilatory wax to the dorsal skin to remove the hair and synchronize the hair follicles in the anagen (growth) phase. The depilation induces a new, synchronized wave of hair growth.
2. Formulation and Dosing
-
This compound Formulation: Prepare a topical lotion of this compound.
-
Note: The exact concentration and vehicle composition for the topical lotion have not been detailed in the available literature. Researchers will need to perform formulation development studies to determine an optimal vehicle that ensures stability and skin penetration. A common starting point for topical formulations can be a mixture of ethanol, propylene glycol, and water.
-
-
Vehicle Control: The vehicle used for the this compound formulation should be used as the negative control.
-
Dosing Regimen:
-
Begin topical application on day 10 post-depilation, when the hair follicles are transitioning from the anagen to the catagen (regression) phase.
-
Apply a defined volume of the this compound lotion or vehicle to the depilated dorsal area.
-
Note: The frequency (e.g., once or twice daily) and the total duration of the treatment need to be optimized based on preliminary studies. The available literature suggests a duration of "several days."
-
3. Androgenic Alopecia Model (Optional)
-
To model androgen-induced hair loss, a testosterone solution can be co-administered with the this compound lotion.
4. Endpoint Analysis
-
Macroscopic Evaluation: Document hair growth by photographing the dorsal skin of the mice at regular intervals.
-
Histological Analysis of Hair Follicles:
-
At the end of the treatment period, euthanize the mice and collect dorsal skin samples.
-
Fix the skin samples in 10% neutral buffered formalin overnight at 4°C.[8]
-
Process the fixed tissues for paraffin embedding.[8]
-
Section the paraffin blocks (e.g., 5-10 µm thickness) and stain with Hematoxylin and Eosin (H&E).
-
Under a microscope, determine the stage of the hair follicles (anagen, catagen, or telogen) based on their morphology.
-
Calculate the anagen/catagen ratio to quantify the effect of this compound on maintaining the growth phase.
-
-
Analysis of Smad2 Phosphorylation:
-
Collect dorsal skin samples at a specified time point after the final topical application.
-
Homogenize the skin tissue in a suitable lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Analyze the levels of phosphorylated Smad2 (p-Smad2) and total Smad2 by Western blotting or ELISA.
-
For Western blotting, use primary antibodies specific for p-Smad2 (Ser465/467) and total Smad2. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
For ELISA, use a commercially available p-Smad2/total Smad2 sandwich ELISA kit.[9]
-
-
Quantify the p-Smad2/total Smad2 ratio to determine the extent of target engagement by this compound in the skin.
-
Pharmacokinetics and Toxicology
There is currently limited publicly available information on the pharmacokinetics (PK) and toxicology of this compound. For topical applications, it is crucial to assess the extent of systemic absorption to understand the potential for off-target effects. PK studies should be designed to measure the concentration of this compound in both the skin and plasma at various time points after application. Toxicology studies are necessary to determine the safety profile of the compound, including local skin irritation and systemic toxicity.
Conclusion
This compound is a valuable research tool for studying the in vivo roles of the TGF-β/ALK5 signaling pathway. The provided protocols for a murine hair growth model offer a solid framework for investigating its therapeutic potential. However, it is important to note that key parameters such as the optimal concentration, vehicle composition, and treatment duration for topical application will require further investigation and optimization by the end-user. Future studies could also explore the efficacy of this compound in other in vivo models of diseases where TGF-β signaling is dysregulated, such as fibrosis and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring the Therapeutic Potential of TGF-β Inhibitors for Liver Fibrosis: Targeting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 9. synexagroup.com [synexagroup.com]
Application Notes and Protocols for TP0427736 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information regarding the dosage and administration of TP0427736 in murine models, with a focus on its application in hair growth research. While specific dosage details from key studies are not publicly available, this document synthesizes the known mechanism of action, relevant in vitro data, and established protocols for similar in vivo studies to guide researchers in designing their own experiments.
Mechanism of Action and In Vitro Efficacy
This compound is a potent and selective inhibitor of the Transforming Growth Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5).[1] By inhibiting ALK5, this compound effectively blocks the phosphorylation of Smad2 and Smad3, key downstream mediators in the TGF-β signaling pathway.[1] This pathway is known to play a crucial role in the hair follicle cycle, where TGF-β is implicated in promoting the transition from the anagen (growth) phase to the catagen (regression) phase.[1]
The inhibitory activity of this compound has been quantified in several in vitro assays, demonstrating its high potency and selectivity.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| ALK5 IC50 | 2.72 nM | Kinase inhibitory activity assay | [1] |
| ALK3 IC50 | 836 nM | Kinase inhibitory activity assay | [1] |
| Smad2/3 Phosphorylation IC50 | 8.68 nM | TGF-β1 induced phosphorylation in A549 cells |
Signaling Pathway of this compound
The following diagram illustrates the canonical TGF-β signaling pathway and the mechanism of inhibition by this compound.
In Vivo Administration in Mice: Hair Growth Studies
Published research indicates that this compound has been administered topically to mice to investigate its effects on hair growth.[1] The primary animal model utilized is the C57BL/6 mouse, a common strain for hair cycle research due to its synchronized hair growth phases.
Experimental Protocols
While the precise concentration, vehicle composition, and application frequency for this compound from the key published study by Naruse et al. (2017) are not detailed in the available abstracts, the following protocols outline the general methodologies for conducting similar experiments.
1. Hair Cycle Synchronization in C57BL/6 Mice
This protocol is designed to induce a synchronized anagen phase of the hair follicle cycle.
-
Animals: 7-week-old male C57BL/6 mice are typically used as their dorsal hair is in the telogen (resting) phase.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation) to minimize distress.
-
Depilation:
-
Shave the dorsal area of the mouse.
-
Apply a thin layer of warm, melted wax or use pre-made wax strips on the shaved area.
-
Allow the wax to cool and solidify.
-
Gently but firmly peel off the wax in the opposite direction of hair growth to depilate the hair follicles. This induces the anagen phase.
-
-
Post-Depilation: The dorsal skin will appear pink initially (telogen) and will darken to a grey/black color as the hair follicles enter the anagen phase, typically within a few days.
2. Testosterone-Induced Androgenic Alopecia Model
This model simulates androgen-dependent hair loss.
-
Animals: C57BL/6 mice are commonly used.
-
Androgen Administration:
-
Prepare a solution of testosterone propionate in a suitable vehicle (e.g., sesame oil, corn oil).
-
Administer testosterone propionate via subcutaneous injection. Reported dosages in the literature vary, so a dose-response study may be necessary.
-
Daily or frequent injections are typically required to maintain elevated androgen levels.
-
-
Observation: Monitor for signs of hair loss, which may include a delayed entry into the anagen phase after depilation or a shortened anagen phase.
3. Topical Application of this compound
-
Formulation: this compound would be formulated as a lotion for topical application. A typical vehicle for such studies might consist of ethanol, propylene glycol, and water. The exact formulation for this compound is not publicly detailed.
-
Application:
-
The lotion containing this compound or a vehicle control is applied to the depilated dorsal skin.
-
The frequency of application is likely once or twice daily, but this would need to be optimized.
-
-
Outcome Measures:
-
Macroscopic: Photograph the dorsal skin at regular intervals to document hair regrowth.
-
Histological: Collect skin biopsies for histological analysis to determine the hair follicle stage (anagen, catagen, telogen) and measure hair follicle length.
-
Biochemical: Analyze skin lysates via Western blot to measure the levels of phosphorylated Smad2 to confirm the inhibitory effect of this compound on the TGF-β pathway.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of hair growth.
Conclusion
This compound is a promising ALK5 inhibitor with demonstrated in vitro efficacy and potential for in vivo applications in hair growth research. While the precise dosage and administration protocols from key studies are not fully available, the information provided in these application notes, in conjunction with established methodologies for mouse hair cycle research, offers a solid foundation for researchers to design and conduct their own investigations into the therapeutic potential of this compound. It is recommended to perform dose-escalation and vehicle optimization studies to determine the most effective and safe application parameters for this compound in your specific experimental setup.
References
Application Note: Preparation of TP0427736 Stock Solutions in DMSO
Introduction
TP0427736 is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-β (TGF-β).[1][2] By inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby interrupting the canonical TGF-β signaling pathway.[3][4][5][6] This pathway is crucial in various cellular processes, and its dysregulation is implicated in numerous diseases. This compound has been investigated for its potential therapeutic effects, notably in the context of androgenic alopecia, where it has been shown to reduce TGF-β induced growth inhibition in human outer root sheath cells.[3][6]
This document provides detailed protocols for the preparation, storage, and application of stock solutions of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key physical and biological properties of this compound.
| Property | Value | Source(s) |
| Compound Name | This compound | [1][2] |
| CAS Number | 864374-00-5 | [5] |
| Target | ALK5 (TGF-β Receptor I) | [1][2] |
| IC₅₀ for ALK5 | 2.72 nM | [1][3][4][6] |
| IC₅₀ for ALK3 | 836 nM (>300-fold selectivity) | [3][4][5][6] |
| IC₅₀ for Smad2/3 Phosphorylation | 8.68 nM (in A549 cells) | [3][4][5][6] |
| Solubility in fresh DMSO | ~65-67 mg/mL (~200-218 mM) | [2][4] |
Note: The solubility of this compound can be affected by the purity and water content of the DMSO. It is highly recommended to use fresh, anhydrous-grade DMSO for maximum solubility.[3][4]
Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway and the mechanism of inhibition by this compound. TGF-β binds to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates the downstream effector proteins Smad2 and Smad3. This compound selectively binds to and inhibits the kinase activity of ALK5, preventing this phosphorylation event.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the steps to prepare a 10 mM stock solution of this compound.
Materials and Equipment
-
This compound powder (CAS: 864374-00-5)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, RNase/DNase-free 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure
-
Safety First: Perform all steps in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.
-
Calculation:
-
The molecular weight (MW) of this compound is required for accurate calculations. This information is typically provided by the supplier. For this example, let's assume a hypothetical MW of 298.39 g/mol .
-
Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol )
-
Example: To make 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 298.39 g/mol = 2.98 mg
-
-
Weighing:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out the calculated mass (e.g., 2.98 mg) of this compound powder directly into the tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
-
If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.[2] Gentle warming to 37°C can also aid dissolution.[5]
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3][7]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][7]
-
Protocol 2: Application in a Cell-Based Smad2/3 Phosphorylation Assay
This protocol provides an example of how to use the this compound stock solution to treat cells and inhibit TGF-β1-induced Smad2/3 phosphorylation. This method is based on assays performed in A549 cells.[4][6]
Materials
-
10 mM this compound stock solution in DMSO
-
A549 cells (or other relevant cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
ELISA kit or antibodies for detecting phosphorylated Smad2/3 and total Smad2/3
Procedure
-
Cell Seeding: Seed A549 cells in a suitable format (e.g., 96-well plate) at a density that will result in a sub-confluent monolayer (e.g., 80-90%) at the time of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for treatment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced toxicity.[7]
-
Example: To achieve a final concentration of 100 nM in 1 mL of medium with 0.1% DMSO:
-
First, make a 100 µM intermediate solution by adding 1 µL of 10 mM stock to 99 µL of medium.
-
Then, add 1 µL of this 100 µM solution to 999 µL of medium in the well.
-
-
-
Cell Treatment:
-
Aspirate the complete medium from the cells.
-
Add the prepared working solutions of this compound (and a DMSO vehicle control) to the respective wells.
-
Incubate the cells for 2 hours at 37°C to allow for compound uptake.[4]
-
-
Stimulation:
-
Following the pretreatment period, add TGF-β1 to all wells (except the unstimulated control) to a final concentration of 1 ng/mL.
-
Incubate for an additional 1 hour at 37°C.[4]
-
-
Cell Lysis and Analysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the levels of phosphorylated Smad2/3 and total Smad2/3 in the lysates using a suitable method such as ELISA or Western Blot, following the manufacturer's instructions.
-
-
Data Interpretation: The amount of phosphorylated Smad2/3 in this compound-treated samples is expected to be lower than in the TGF-β1 stimulated vehicle control, demonstrating the inhibitory activity of the compound. An IC₅₀ value can be calculated from the dose-response curve.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
Application Notes and Protocols for Human Outer Root Sheath Cell Culture with TP0427736
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is a common form of hair loss characterized by the shortening of the anagen (growth) phase of the hair cycle.[1][2] Transforming growth factor-beta (TGF-β) plays a crucial role in this process, as it is enhanced by androgens and induces growth inhibition in hair follicle cells, pushing them from the anagen to the catagen (regression) phase.[1][2][3] TP0427736 is a novel and potent inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).[1][3][4] By selectively targeting ALK5, this compound effectively reduces TGF-β-induced growth inhibition in human outer root sheath (ORS) cells and has been shown to elongate the anagen phase in mouse hair follicles.[1][3][5] These properties make this compound a promising therapeutic candidate for the treatment of AGA.[1][3][6]
These application notes provide detailed protocols for the culture of human ORS cells and the subsequent use of this compound to investigate its effects on TGF-β-mediated signaling and cell proliferation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Description | Reference |
| ALK5 Kinase Inhibition (IC50) | 2.72 nM | Kinase assay | The half maximal inhibitory concentration of this compound against ALK5 kinase activity. | [1][3] |
| ALK3 Kinase Inhibition | >300-fold less than ALK5 | Kinase assay | Demonstrates the selectivity of this compound for ALK5 over ALK3. | [1][3] |
| Inhibition of Smad2/3 Phosphorylation | Concentration-dependent | A549 cells | This compound inhibits TGF-β-induced phosphorylation of Smad2/3, the downstream effectors of ALK5. | [1][3][4] |
| Reduction of TGF-β-induced Growth Inhibition | Demonstrated | Human Outer Root Sheath Cells | This compound rescues the proliferation of human ORS cells that is suppressed by TGF-β1. | [1][3][5] |
Signaling Pathway
The canonical TGF-β signaling pathway in the context of hair follicle cycling and its inhibition by this compound is depicted below. Androgens stimulate the production of TGF-β1 from dermal papilla cells. TGF-β1 then binds to its type II receptor (TGFβRII), which recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates the intracellular signaling molecules Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes that inhibit cell proliferation and promote the transition to the catagen phase. This compound acts as a selective inhibitor of ALK5, thereby blocking the phosphorylation of Smad2/3 and mitigating the downstream effects of TGF-β signaling.
Caption: TGF-β/ALK5 signaling pathway and its inhibition by this compound.
Experimental Protocols
Isolation and Culture of Human Outer Root Sheath (ORS) Cells
This protocol describes a method for isolating and culturing human ORS cells from hair follicles.
Materials:
-
Human scalp specimens
-
Dispase solution
-
Collagenase solution
-
Phosphate-buffered saline (PBS)
-
Keratinocyte growth medium (K-GM) or modified MCDB 153 medium
-
Collagen type IV-coated culture flasks/plates
-
Trypsin/EDTA solution
-
Trypsin neutralization solution
-
Sterile dissecting tools (forceps, scalpels)
-
Centrifuge
-
37°C, 5% CO2 incubator
Procedure:
-
Tissue Preparation: Small scalp specimens are incubated in dispase at 37°C for 2 hours.[7]
-
Follicle Extraction: Under a dissecting microscope, extract the hair shafts with the ORS embedded in the dermal sheath.[7]
-
ORS Isolation: Inoculate the ORS tissue onto a Petri dish.[7] For isolation of dermal papilla and dermal sheath cells, the remaining tissue can be further processed with collagenase.[7]
-
Cell Seeding: The isolated ORS tissue is placed onto collagen type IV-coated culture vessels.[8]
-
Cell Culture: Culture the cells in K-GM or a similar serum-free medium at 37°C in a 5% CO2 incubator.[8]
-
Subculturing: When the culture reaches 90-95% confluency, rinse the cells with DPBS and detach them using a trypsin/EDTA solution.[9] Neutralize the trypsin with a neutralization solution, centrifuge the cells, and re-plate them in new poly-L-lysine-coated culture vessels at a recommended seeding density of 5,000 cells/cm².[9]
Assessment of this compound on TGF-β1-Induced Growth Inhibition of ORS Cells
This protocol outlines the methodology to evaluate the efficacy of this compound in mitigating the growth-inhibitory effects of TGF-β1 on cultured human ORS cells.
Materials:
-
Cultured human ORS cells (passage 2-4)
-
Keratinocyte growth medium (K-GM)
-
Recombinant human TGF-β1
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-8)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the human ORS cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment:
-
Control Group: Treat cells with the vehicle (e.g., DMSO) only.
-
TGF-β1 Group: Treat cells with TGF-β1 at a concentration known to induce growth inhibition (e.g., 1-10 ng/mL).
-
This compound + TGF-β1 Group: Pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by the addition of TGF-β1.
-
This compound Only Group: Treat cells with the highest concentration of this compound to assess its effect on basal cell proliferation.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Proliferation Assay:
-
Add the cell proliferation assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for the TGF-β1 group relative to the control group. Determine the dose-dependent effect of this compound on rescuing this growth inhibition.
Experimental Workflow
The following diagram illustrates the workflow for assessing the efficacy of this compound in human ORS cells.
Caption: Experimental workflow for assessing this compound efficacy.
Conclusion
This compound is a potent and selective ALK5 inhibitor that shows significant promise in the treatment of androgenetic alopecia by counteracting the inhibitory effects of TGF-β on human outer root sheath cells. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the field of hair loss treatment.
References
- 1. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.ucla.edu [search.library.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tressless.com [tressless.com]
- 6. pieronline.jp [pieronline.jp]
- 7. researchgate.net [researchgate.net]
- 8. Culture of human outer root sheath cells from plucked hair follicles in serum-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for Measuring Smad2/3 Phosphorylation via ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative measurement of Smad2/3 phosphorylation using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This assay is a crucial tool for researchers studying the transforming growth factor-beta (TGF-β) signaling pathway, which is implicated in various physiological and pathological processes, including cell growth, differentiation, and cancer.[1][2] The protocol is designed to be a comprehensive guide for scientists in academic research and professionals in drug development.
Introduction
The TGF-β signaling pathway is a critical cellular communication system that regulates a wide array of biological processes.[1][2] A key event in this pathway is the phosphorylation of the intracellular signaling proteins, Smad2 and Smad3, by the activated TGF-β type I receptor kinase.[3][4] The phosphorylation of Smad2 at Ser465/467 and Smad3 at Ser423/425 is a hallmark of pathway activation.[5] Consequently, the quantitative analysis of phosphorylated Smad2/3 (pSmad2/3) serves as a reliable biomarker for TGF-β pathway activity. This ELISA-based protocol offers a high-throughput and sensitive method for measuring the levels of pSmad2/3 in cell lysates.
Principle of the Assay
This sandwich ELISA employs a pair of antibodies specific for the target protein. A capture antibody, immobilized on the surface of a 96-well plate, binds to the total Smad2/3 protein from the cell lysate. Following a washing step, a detection antibody that specifically recognizes the phosphorylated forms of Smad2 and Smad3 is added. This detection antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP). After another wash to remove unbound detection antibody, a substrate solution is added, which is converted by the HRP into a colored product. The intensity of the color, which is proportional to the amount of pSmad2/3, is measured using a microplate reader at a specific wavelength (commonly 450 nm). The concentration of pSmad2/3 in the samples is then determined by comparing the absorbance values to a standard curve generated with known concentrations of a control lysate.
Data Presentation
The following table summarizes representative quantitative data obtained from a phospho-Smad2/3 ELISA experiment performed on HeLa cells. The cells were serum-starved overnight and then treated with 10 ng/mL of human TGF-β3 for 30 minutes at 37°C.[6]
| Sample Condition | Total Protein Concentration (µg/mL) | Absorbance at 450 nm (Mean) | Calculated pSmad2/3 Concentration (Relative Units) |
| Untreated Control | 200 | 0.152 | 1.0 |
| TGF-β3 Treated | 200 | 0.876 | 5.8 |
| Untreated Control | 100 | 0.098 | 1.0 |
| TGF-β3 Treated | 100 | 0.512 | 5.2 |
| Untreated Control | 50 | 0.065 | 1.0 |
| TGF-β3 Treated | 50 | 0.298 | 4.6 |
Experimental Protocols
Materials and Reagents
-
Phospho-Smad2/3 Sandwich ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cultured cells of interest (e.g., HeLa, A549, or other relevant cell lines)
-
Recombinant human TGF-β1 or TGF-β3
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and sterile pipette tips
-
Cell scrapers
-
Microcentrifuge
Cell Culture and Treatment
-
Seed the cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
For experiments involving stimulation, it is recommended to serum-starve the cells overnight to reduce basal signaling.
-
Treat the cells with the desired concentration of TGF-β ligand (e.g., 1-10 ng/mL) or vehicle control for the specified duration (e.g., 30-60 minutes).
Preparation of Cell Lysates
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Incubate on ice for 5-10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Lysates can be used immediately or stored at -80°C for future use.
ELISA Protocol
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of each standard and sample (diluted in the provided sample diluent) to the appropriate wells of the pre-coated 96-well plate. It is recommended to run all samples and standards in duplicate or triplicate.
-
Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
Aspirate the liquid from each well and wash the plate four times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the substrate solution to each well and incubate for 10-30 minutes at room temperature in the dark. A blue color will develop.
-
Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Subtract the mean absorbance of the blank from the mean absorbance of all other standards and samples.
-
Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of pSmad2/3 in the unknown samples by interpolating their mean absorbance values.
-
To account for variations in cell number, the results can be normalized to the total protein concentration of the cell lysates.
Visualizations
Caption: TGF-β Signaling Pathway leading to Smad2/3 phosphorylation.
Caption: Experimental workflow for the phospho-Smad2/3 ELISA.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The canonical transforming growth factor (TGF)B/Smad signaling pathway [pfocr.wikipathways.org]
- 4. TGFB signaling pathway [pfocr.wikipathways.org]
- 5. synexagroup.com [synexagroup.com]
- 6. PathScan® Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) Sandwich ELISA Kit (#12001) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting TP0427736 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TP0427736 in experimental media.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when diluting my this compound DMSO stock solution into my cell culture medium. What is the likely cause?
A1: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound. The primary reason is the sharp decrease in the solvent's solubilizing capacity. DMSO is a powerful organic solvent, but its concentration dramatically drops when added to the aqueous environment of cell culture media, often causing the compound to fall out of solution. Other contributing factors can include the temperature and pH of the media, as well as interactions with media components.
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To minimize solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent. It is advisable to perform a vehicle control experiment to assess the impact of the intended DMSO concentration on your specific cell line.
Q3: Can I heat or sonicate my this compound solution to improve its solubility in media?
A3: Gentle warming and sonication can be effective methods to aid in the dissolution of this compound, particularly for the hydrochloride salt form in aqueous solutions.[1] When preparing stock solutions or dilutions, warming the solution to 37°C and using an ultrasonic bath can help overcome initial solubility hurdles. However, it is crucial to monitor the temperature to avoid compound degradation. For the hydrochloride salt of this compound, warming to 60°C with ultrasonication has been suggested for dissolution in water and DMSO.[1] Always ensure the solution is clear before use.
Q4: Does the presence of serum in my cell culture medium affect the solubility of this compound?
A4: Yes, the presence of serum, such as fetal bovine serum (FBS), can impact the solubility of hydrophobic compounds. Serum proteins, like albumin, can bind to hydrophobic molecules, which can either increase their apparent solubility or, in some cases, lead to the formation of protein-compound aggregates. The effect can be concentration-dependent and should be empirically determined if precise concentrations are critical for your experiment.
Q5: How should I prepare my working solutions of this compound for cell-based assays to avoid precipitation?
A5: A step-wise dilution approach is recommended. Instead of a single large dilution, perform serial dilutions of your DMSO stock into your cell culture medium. It is also beneficial to pre-warm the medium to 37°C and to vortex the solution gently after each dilution step. Preparing fresh working solutions for each experiment is the best practice to ensure consistency and avoid issues with compound stability and precipitation over time.
Troubleshooting Guides
Issue: Precipitate Formation During Working Solution Preparation
Troubleshooting Flowchart:
References
Technical Support Center: Optimizing TP0427736 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of TP0427736 in in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the TGF-β type I receptor kinase, ALK5 (Activin receptor-like kinase 5).[1][2][3][4][5][6][7][8] Its mechanism of action involves blocking the kinase activity of ALK5, which in turn prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3.[1][4][5][7] This inhibition of the TGF-β/Smad signaling pathway makes this compound a valuable tool for studying the roles of this pathway in various biological processes.
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined in both biochemical and cell-based assays.
-
Biochemical (cell-free) assay: The IC50 for ALK5 kinase activity is approximately 2.72 nM.[1][2][3][4][5][6][7][8]
-
Cell-based assay: In A549 cells, the IC50 for the inhibition of TGF-β1-induced Smad2/3 phosphorylation is approximately 8.68 nM.[1][4][7]
Q3: In which cell lines has this compound been used?
A3: this compound has been demonstrated to be effective in:
-
A549 cells (human lung carcinoma) for inhibiting Smad2/3 phosphorylation.[1][2][4][5][7][8]
-
Human outer root sheath cells to rescue TGF-β-induced growth inhibition.[2][5][8]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[4][9] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: How should I store this compound solutions?
A5: Store the DMSO stock solution at -20°C or -80°C for long-term storage.[4] When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be kept for up to six months.[4]
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound in various assays.
Table 1: Biochemical and Cellular Inhibitory Potency of this compound
| Target | Assay Type | Cell Line | Parameter Measured | IC50 | References |
| ALK5 | Biochemical (Cell-free) | N/A | Kinase Activity | 2.72 nM | [1][2][3][4][5][6][7][8] |
| ALK3 | Biochemical (Cell-free) | N/A | Kinase Activity | 836 nM | [1] |
| TGF-β Pathway | Cell-based | A549 | Smad2/3 Phosphorylation | 8.68 nM | [1][4][7] |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 | Selectivity (fold vs. ALK5) | References |
| ALK5 | 2.72 nM | 1 | [1] |
| ALK3 | 836 nM | ~307 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
TGF-β/Smad Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Studies with this compound
Caption: A typical workflow for in vitro experiments using this compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro experiments with this compound.
Caption: Common issues and solutions for this compound experiments.
Detailed Experimental Protocols
Protocol 1: Inhibition of Smad2/3 Phosphorylation in A549 Cells (ELISA-based)
This protocol is adapted from methodologies described for this compound.[9]
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
DMSO (anhydrous)
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Biotinylated anti-Smad2/3 antibody
-
Streptavidin-coated 96-well plates
-
Rabbit anti-phosphoserine antibody
-
Europium-labeled anti-rabbit IgG antibody
-
DELFIA Enhancement solution
-
Microplate reader capable of time-resolved fluorescence
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Pre-treatment: Remove the culture medium from the cells and add the prepared this compound dilutions or vehicle control. Pre-incubate for 2 hours at 37°C.
-
Stimulation: Add TGF-β1 to each well to a final concentration of 1 ng/mL.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Cell Lysis: Wash the cells with PBS and then add RIPA buffer to lyse the cells.
-
ELISA: a. Mix the cell lysates with biotinylated anti-Smad2/3 antibody. b. Transfer the mixture to a streptavidin-coated 96-well plate and incubate for 2 hours. c. Wash the plate and add rabbit anti-phosphoserine antibody. d. Following another wash, add Eu-labeled anti-rabbit IgG antibody. e. After a final wash, add DELFIA Enhancement solution.
-
Data Acquisition: Measure the time-resolved fluorescence using a suitable microplate reader.
-
Data Analysis: Analyze the concentration-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (General)
This is a general protocol that can be adapted for use with this compound to assess its effect on TGF-β-induced growth inhibition.
Materials:
-
Cells of interest (e.g., human outer root sheath cells)
-
Appropriate cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Recombinant Human TGF-β1 or TGF-β2
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach and resume growth (typically 24 hours).
-
Compound and Growth Factor Preparation: Prepare dilutions of this compound and TGF-β in culture medium.
-
Treatment: a. For rescue experiments, pre-treat cells with various concentrations of this compound or vehicle for 2 hours. b. Add TGF-β (at a concentration known to inhibit proliferation) to the appropriate wells. c. Include control wells: untreated cells, cells with vehicle only, cells with TGF-β only.
-
Incubation: Incubate the plate for a period appropriate for the cell type's doubling time (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using the appropriate plate reader.
-
Data Analysis: Normalize the data to the control wells and plot the results to determine the effect of this compound on TGF-β-induced growth inhibition.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro kinase assay [protocols.io]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 7. labshake.com [labshake.com]
- 8. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Potential off-target effects of TP0427736
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TP0427736, a potent ALK5 inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known mechanism of action?
A1: The primary target of this compound is the Activin-Like Kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor.[1][2][3] this compound is a selective inhibitor of ALK5 with an IC50 of 2.72 nM.[1][2][4][5] It functions by inhibiting the kinase activity of ALK5, which in turn prevents the phosphorylation of downstream mediators Smad2 and Smad3 (Smad2/3).[1][2][3] This inhibition has been demonstrated in A549 cells, where this compound inhibited TGF-β1-induced Smad2/3 phosphorylation with an IC50 value of 8.68 nM.[2][4][5]
Q2: Are there any known off-target effects of this compound?
Q3: My experimental results with this compound are not what I expected based on ALK5 inhibition. Could this be due to off-target effects?
A3: It is possible that unexpected results could be due to off-target effects, particularly if you are observing phenotypes that are not consistent with the known functions of the TGF-β/ALK5 signaling pathway. It is also important to consider other potential experimental variables. Please refer to the troubleshooting guide below for a systematic approach to investigating unexpected results.
Q4: What are the recommended working concentrations for this compound in cell-based assays?
A4: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. Based on the available data, concentrations in the low nanomolar range (e.g., 1-100 nM) are effective for inhibiting ALK5-mediated Smad2/3 phosphorylation.[2][4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed After this compound Treatment
If you observe a cellular phenotype that is not consistent with the inhibition of the ALK5 signaling pathway, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting the ALK5 pathway in your experimental system. You can do this by measuring the phosphorylation levels of Smad2/3, which are direct downstream targets of ALK5. A successful inhibition of Smad2/3 phosphorylation would confirm that the compound is active on its primary target in your cells.
-
Dose-Response Analysis: Perform a dose-response experiment with a wide range of this compound concentrations. If the unexpected phenotype only occurs at high concentrations, it may be more likely to be an off-target effect. The known off-target ALK3 is inhibited at a concentration approximately 300 times higher than ALK5.
-
Use a Structurally Different ALK5 Inhibitor: To determine if the observed phenotype is a result of ALK5 inhibition or a specific off-target effect of this compound, use a structurally unrelated ALK5 inhibitor (e.g., SB-431542) as a control. If the same phenotype is observed with another ALK5 inhibitor, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of ALK5. If the phenotype induced by this compound is reversed, this would strongly suggest an on-target effect.
-
Consider ALK3 Inhibition: Given that this compound can inhibit ALK3 at higher concentrations, investigate whether the unexpected phenotype could be related to the inhibition of the BMP signaling pathway, in which ALK3 is involved.
Quantitative Data
| Target | IC50 (nM) | Selectivity vs. ALK5 | Reference |
| ALK5 | 2.72 | 1x | [2][3][4][5] |
| ALK3 | 836 | ~300x | [2][3][4][5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound against a kinase of interest.
-
Materials:
-
Recombinant kinase (e.g., ALK5, ALK3)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (in a suitable solvent like DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., an antibody specific for the phosphorylated substrate, or a luminescence-based ATP detection reagent)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
Add the recombinant kinase and the kinase substrate to the wells of a 384-well plate.
-
Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at the optimal temperature and for the optimal time for the specific kinase.
-
Stop the reaction (e.g., by adding a stop solution).
-
Detect the kinase activity using the chosen detection method.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Smad2/3 Phosphorylation
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of Smad2/3 in cultured cells.
-
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
TGF-β1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against total Smad2/3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: TGF-β/ALK5 signaling and this compound targets.
Caption: Troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
Technical Support Center: Assessing TP0427736 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of TP0427736 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the ALK5 kinase, also known as the transforming growth factor-beta (TGF-β) type I receptor. Its primary mechanism of action is to block the TGF-β signaling pathway by preventing the phosphorylation of Smad2 and Smad3 (Smad2/3). This inhibition disrupts the downstream signaling cascade that regulates cell growth, differentiation, and other cellular processes.
Q2: In which cell lines has the activity of this compound been characterized?
The inhibitory activity of this compound has been characterized in A549 human lung carcinoma cells and in human outer root sheath cells.[1][2]
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound depend on the specific assay and cell type. The known values are summarized in the table below.
Data Presentation: this compound Inhibitory Activity
| Target/Process | Cell Line/System | IC50 Value |
| ALK5 Kinase Activity | Cell-free assay | 2.72 nM |
| Smad2/3 Phosphorylation | A549 | 8.68 nM |
This data is compiled from publicly available research.[3][4]
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing solution other than DMSO, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired time period.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release wells.
Troubleshooting Guides
Issue 1: High Background in Cytotoxicity Assays
-
Possible Cause: The inherent color of this compound may interfere with the colorimetric readout.
-
Solution: Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance at the assay wavelength. Subtract this background absorbance from your experimental values.
-
-
Possible Cause: High cell seeding density can lead to increased background in LDH assays due to natural cell turnover.
-
Solution: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase and not overly confluent at the time of the assay.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination. Use aseptic techniques and periodically test for mycoplasma.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Possible Cause: Variability in cell health and passage number.
-
Solution: Use cells with a consistent passage number and ensure they are healthy and actively dividing before seeding for an experiment.
-
-
Possible Cause: Edge effects in 96-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or medium.
-
-
Possible Cause: Incomplete dissolution of formazan crystals in the MTT assay.
-
Solution: Ensure the solubilization solution is added to all wells and mixed thoroughly. Gentle shaking on an orbital shaker can aid in complete dissolution.
-
Issue 3: Unexpected Increase in Cell Viability at High Concentrations of this compound
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. Determine the solubility of the compound in your culture medium.
-
-
Possible Cause: Off-target effects of the compound or its solvent.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a level that causes toxicity to the cells.
-
Visualizations
Caption: Inhibition of the TGF-β signaling pathway by this compound.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: A logical approach to troubleshooting inconsistent results.
References
Vehicle control selection for in vivo TP0427736 studies
This technical support center provides guidance on the appropriate selection of vehicle controls for in vivo studies involving the ALK5 inhibitor, TP0427736. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound?
For oral gavage studies, a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na) is a suitable option. A common starting concentration is 5 mg/mL.[1] It is crucial to ensure the suspension is uniform before each administration to guarantee accurate dosing.
Q2: What is a suitable vehicle for intravenous (IV) or intraperitoneal (IP) injection of this compound?
For injectable routes, this compound can be formulated as a clear solution. A widely used formulation consists of a mixture of DMSO, PEG300, Tween 80, and sterile water. A common composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] Always prepare this solution fresh and visually inspect for any precipitation before administration.
Q3: My this compound formulation is precipitating. What can I do?
Precipitation can be a significant issue, especially for injectable formulations. Here are a few troubleshooting steps:
-
Ensure Fresh Preparation: Prepare the formulation immediately before use.[1]
-
Check DMSO Quality: Moisture-absorbing DMSO can reduce the solubility of this compound. Use fresh, anhydrous DMSO.[1]
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2]
-
Adjust Formulation: If precipitation persists, you may need to adjust the ratios of the co-solvents. Increasing the proportion of PEG300 or trying a different surfactant might improve solubility. However, any modification should be validated to ensure it does not introduce toxicity.
Q4: What are the potential side effects of the vehicle itself, and how do I control for them?
The vehicle control group is critical for differentiating the effects of this compound from those of the formulation components.
-
DMSO: Can cause localized irritation and has its own biological effects.
-
PEG300: Generally considered safe but can have osmotic effects at high concentrations.
-
Tween 80: A surfactant that can cause hypersensitivity reactions in some animals.
-
CMC-Na: An inert suspending agent, but high viscosity can be an issue for administration.
It is essential to include a vehicle-only control group in your study design that receives the exact same formulation, volume, and administration schedule as the drug-treated groups. This will allow you to accurately attribute any observed effects to this compound.
Q5: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5).[3][4][5][6] By inhibiting ALK5, this compound prevents the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling.[3][4][5] This pathway is involved in various cellular processes, including growth inhibition and fibrosis.
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound Form | Solvent | Solubility | Notes |
| This compound | DMSO | 67 mg/mL (200.08 mM)[1][4] | Use fresh DMSO as it is hygroscopic.[1][4] |
| Water | Insoluble[1][2] | ||
| Ethanol | Insoluble[1][2] | ||
| This compound HCl | Water | 3.33 mg/mL[6][7] | Requires sonication, warming, and heating to 60°C.[6][7] |
| DMSO | 2 mg/mL[6] | Requires sonication, warming, and heating to 60°C.[6] |
Table 2: Recommended In Vivo Formulations
| Administration Route | Vehicle Composition | Final Concentration | Notes |
| Oral | CMC-Na in water | ≥ 5 mg/mL[1] | Forms a homogeneous suspension.[1] |
| Injection (IV, IP) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | 3.3 mg/mL (9.86 mM)[1][4] | Prepare fresh to ensure a clear solution.[1][4] |
| Injection (alternative) | 5% DMSO in corn oil | Up to 1.6 mg/mL | Based on a 50 µL stock of 32 mg/mL in DMSO added to 950 µL corn oil. Prepare fresh.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Materials: this compound powder, 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water, sterile conical tubes, vortex mixer, precision balance.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of 0.5% CMC-Na solution to achieve the desired final concentration (e.g., for 5 mg/mL, add 1 mL of CMC-Na solution to 5 mg of this compound).
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration. If settling occurs, vortex again immediately before dosing.
-
Protocol 2: Preparation of this compound for Injection
-
Materials: this compound powder, anhydrous DMSO, PEG300, Tween 80, sterile distilled water (ddH2O) or saline, sterile conical tubes, vortex mixer.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 66 mg/mL).
-
In a sterile conical tube, add the following components in order, ensuring each is fully dissolved before adding the next:
-
400 µL PEG300
-
50 µL of the 66 mg/mL this compound in DMSO stock solution
-
50 µL Tween 80
-
-
Mix the solution thoroughly.
-
Add 500 µL of sterile ddH2O or saline to bring the total volume to 1 mL.
-
Vortex until the solution is clear and homogeneous.
-
Prepare this formulation fresh and use it immediately for optimal results.[4]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the TGF-β signaling pathway.
Caption: Workflow for preparing this compound formulations for in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility | Semantic Scholar [semanticscholar.org]
Interpreting unexpected results in TP0427736 experiments
Welcome to the technical support center for TP0427736 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered when working with the selective ALK5 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), which is the type I receptor for Transforming Growth Factor-beta (TGF-β).[1] By inhibiting ALK5, this compound blocks the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[1][2][3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for ALK5. The inhibitory effect on ALK5 is approximately 300-fold higher than its effect on ALK3.[2][3][4] This selectivity is crucial for minimizing off-target effects related to the inhibition of other kinases.
Quantitative Selectivity Data for this compound
| Target Kinase | IC50 (nM) | Reference |
| ALK5 | 2.72 | [2][3][4] |
| ALK3 | 836 | [2][4] |
Q3: What are the recommended solvent and storage conditions for this compound?
A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.
Solubility and Storage Recommendations
| Parameter | Recommendation |
| Solvent | For in vitro studies, DMSO is a common solvent. For in vivo applications, a mixture of DMSO, PEG300, Tween80, and ddH2O, or a suspension in corn oil can be used.[4] Always use fresh, high-quality solvents. |
| Stock Solution | Prepare concentrated stock solutions in DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] |
| Storage | Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[5] A stock solution at -20°C is typically stable for at least one month, and at -80°C for up to six months.[5] |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Smad2/3 Phosphorylation
You are treating your cells with this compound but observe variable or no reduction in phospho-Smad2/3 levels by Western blot.
Potential Causes and Troubleshooting Steps:
-
Compound Instability:
-
Action: Ensure your this compound stock solution is fresh and has been stored correctly at -20°C or -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.[5]
-
-
Suboptimal Experimental Conditions:
-
Western Blotting Technique:
-
Action: Phosphatase activity in your cell lysate can lead to dephosphorylation of Smad2/3. Ensure your lysis buffer contains appropriate phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate).[6] Sonication of the lysate can also improve the recovery of nuclear-localized phospho-Smad2/3.[6]
-
-
Cell Line Specificity:
-
Action: The responsiveness of different cell lines to TGF-β can vary. Confirm that your cell line expresses functional ALK5 and responds to TGF-β by running a positive control (TGF-β stimulation without inhibitor) and a negative control (no stimulation).
-
Troubleshooting Workflow for Inconsistent Smad2/3 Inhibition
Caption: A logical workflow for troubleshooting inconsistent phospho-Smad2/3 inhibition.
Issue 2: Unexpected Effects on Cell Viability or Proliferation
You observe that this compound is causing unexpected changes in cell viability or proliferation that are independent of, or contrary to, the expected rescue from TGF-β-induced growth arrest.
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Action: While this compound is highly selective, at high concentrations, off-target effects are possible. Perform a dose-response experiment to determine the optimal concentration that inhibits ALK5 without inducing non-specific toxicity. Compare the observed phenotype with other known ALK5 inhibitors.
-
-
Activation of Compensatory Signaling Pathways:
-
Action: The TGF-β pathway has extensive crosstalk with other signaling networks, such as the MAPK/ERK, PI3K/Akt, and Wnt pathways.[2][3][7] Inhibition of ALK5 might lead to the activation of these pathways, resulting in unexpected cellular responses. Investigate the activation state of key proteins in these pathways (e.g., phospho-ERK, phospho-Akt) in the presence of this compound.
-
-
Cell-Type Dependent Responses:
-
Action: The cellular response to TGF-β signaling is highly context-dependent. In some cell types, TGF-β can promote proliferation, and its inhibition could therefore lead to a decrease in cell growth.[8] It is crucial to understand the specific role of TGF-β in your experimental system.
-
TGF-β Signaling Pathway and Potential Crosstalk
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
How to minimize variability in TP0427736 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in TP0427736 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI). Its primary mechanism of action is to block the kinase activity of ALK5, thereby preventing the phosphorylation of its downstream targets, Smad2 and Smad3. This inhibition effectively blocks the canonical TGF-β signaling pathway.
Q2: What are the key applications of this compound in research?
This compound is primarily used in research to investigate the role of the TGF-β/ALK5 signaling pathway in various biological processes. Key applications include studying its effects on cell proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). It has been investigated for its potential therapeutic effects in conditions where TGF-β signaling is dysregulated, such as in certain cancers and fibrotic diseases.
Q3: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay conditions. However, reported values are typically in the low nanomolar range.
| Target | Assay Type | Reported IC50 |
| ALK5 Kinase Activity | Biochemical Assay | ~2.72 nM |
| TGF-β1-induced Smad2/3 Phosphorylation | Cell-based Assay (A549 cells) | ~8.68 nM |
Note: These values are for reference. Experimental conditions such as ATP concentration, substrate concentration, and cell type can significantly influence the observed IC50.
Troubleshooting Guide
High variability in experimental results is a common challenge. This guide addresses specific issues that may be encountered during this compound assays.
Issue 1: High Variability in IC50 Values
Possible Causes:
-
Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and viability can significantly alter cellular responses to TGF-β stimulation and inhibitor treatment.
-
Reagent Preparation and Storage: Improper dissolution or storage of this compound can lead to concentration inaccuracies. Repeated freeze-thaw cycles of reagents can degrade their activity.
-
Assay Incubation Times: Inconsistent incubation times for TGF-β stimulation or inhibitor treatment will lead to variable results.
-
ATP Concentration (in biochemical assays): As this compound is an ATP-competitive inhibitor, variations in ATP concentration will directly impact the IC50 value.
Solutions:
-
Standardize Cell Culture:
-
Use cells within a consistent and low passage number range.
-
Seed cells at a consistent density and aim for a consistent confluency (e.g., 70-80%) at the time of the experiment.
-
Regularly check cell viability.
-
-
Proper Reagent Handling:
-
Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles.
-
Ensure complete dissolution of the compound.
-
Store all reagents according to the manufacturer's instructions.
-
-
Precise Timing: Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents and adhere strictly to optimized incubation times.
-
Consistent ATP Concentration: For biochemical assays, use a fixed and well-defined ATP concentration, ideally close to the Km value for ALK5 if known.
Issue 2: Inconsistent or Weak Smad2/3 Phosphorylation Signal
Possible Causes:
-
Suboptimal TGF-β Concentration: The concentration of TGF-β used for stimulation may be too low to induce a robust phosphorylation signal or too high, leading to signal saturation.
-
Insufficient Stimulation Time: The duration of TGF-β stimulation may not be long enough to achieve peak Smad2/3 phosphorylation.
-
Poor Antibody Quality: The primary or secondary antibodies used for detection (e.g., in Western blot or ELISA) may have low affinity or be expired.
-
Cell Line Responsiveness: The chosen cell line may have low endogenous expression of ALK5 or other components of the TGF-β signaling pathway.
Solutions:
-
Optimize TGF-β Stimulation:
-
Perform a dose-response curve with TGF-β to determine the optimal concentration for inducing a robust and consistent Smad2/3 phosphorylation signal.
-
Conduct a time-course experiment to identify the peak phosphorylation time point after TGF-β stimulation.
-
-
Validate Antibodies:
-
Use antibodies from reputable suppliers that have been validated for the specific application.
-
Test different antibody dilutions to find the optimal concentration.
-
-
Confirm Cell Line Responsiveness:
-
Verify the expression of ALK5 and Smad proteins in your cell line via Western blot or qPCR.
-
Consider using a cell line known to have a robust TGF-β response, such as A549 cells.
-
Issue 3: Edge Effects in Plate-Based Assays
Possible Causes:
-
Evaporation: Wells on the outer edges of a microplate are more prone to evaporation, leading to increased concentrations of reagents and affecting cell viability.
-
Temperature Gradients: Uneven temperature distribution across the incubator can cause variations in cell growth and responses.
Solutions:
-
Minimize Evaporation:
-
Fill the outer wells of the plate with sterile water or PBS to create a humidity barrier.
-
Use plates with lids that provide a good seal.
-
-
Ensure Uniform Temperature:
-
Use a high-quality, well-maintained incubator with good air circulation.
-
Allow plates to equilibrate to room temperature before adding reagents.
-
Experimental Protocols
Key Experiment: In-Cell Western Assay for Smad2 Phosphorylation
This protocol provides a detailed methodology for measuring the inhibition of TGF-β-induced Smad2 phosphorylation by this compound in A549 cells.
Materials:
-
A549 cells
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Primary Antibody: Rabbit anti-phospho-Smad2 (Ser465/467)
-
Primary Antibody: Mouse anti-GAPDH (or other loading control)
-
Secondary Antibody: IRDye® 800CW Goat anti-Rabbit IgG
-
Secondary Antibody: IRDye® 680RD Goat anti-Mouse IgG
-
96-well clear bottom black plates
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
TGF-β Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control and incubate for 1 hour.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.
-
-
Blocking: Wash the cells three times with PBS and then add Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies (anti-phospho-Smad2 and anti-loading control) diluted in antibody dilution buffer (e.g., Blocking Buffer with 0.1% Tween-20) overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells five times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate the cells with the fluorescently labeled secondary antibodies diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells five times with wash buffer.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both phospho-Smad2 and the loading control. Normalize the phospho-Smad2 signal to the loading control.
-
Plot the normalized signal against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in-cell western assay to measure this compound activity.
Addressing TP0427736 degradation in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the ALK5 inhibitor, TP0427736, in long-term experiments.
Troubleshooting Guides
Issue 1: Diminished or No Inhibitory Effect of this compound Over Time
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your this compound stock solutions and powder are stored according to the recommended guidelines.[1] Repeated freeze-thaw cycles should be avoided.[1]
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock solutions from the powder. For aqueous solutions, sterile filtration is recommended.[1]
-
Perform a Potency Check: Test the freshly prepared this compound in a short-term experiment, such as an ALK5 kinase activity assay or a Smad2/3 phosphorylation assay, to confirm its inhibitory activity.
-
Consider Solvent Effects: If using DMSO for stock solutions, be aware that moisture-absorbing DMSO can reduce solubility and stability. Use fresh, high-quality DMSO.[2]
Logical Relationship: Troubleshooting this compound Instability
References
Validation & Comparative
A Head-to-Head Comparison of ALK5 Inhibitors: TP0427736 versus SB-431542
In the landscape of TGF-β signaling research, the selective inhibition of Activin Receptor-Like Kinase 5 (ALK5), the type I receptor for TGF-β, is crucial for dissecting its role in various physiological and pathological processes. Among the chemical tools available to researchers, TP0427736 and SB-431542 have emerged as prominent small molecule inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Introduction to the Inhibitors
This compound is a highly potent and selective ALK5 inhibitor.[1][2][3][4][5] Its development has provided a valuable tool for investigating the therapeutic potential of targeting the TGF-β pathway, particularly in contexts such as androgenic alopecia.[1]
SB-431542 is a well-established and widely used inhibitor of the TGF-β superfamily type I receptors ALK4, ALK5, and ALK7.[6][7][8][9] It is recognized for its selectivity, with minimal effects on other signaling pathways, making it a standard reference compound in TGF-β research.[7][10]
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and SB-431542, highlighting their potency and selectivity.
| Parameter | This compound | SB-431542 |
| Target | ALK5 | ALK4, ALK5, ALK7 |
| IC50 for ALK5 | 2.72 nM[1][2][3][4] | 94 nM[6][8] |
| Other Kinase IC50 | ALK3: 836 nM[1][2][3] | ALK4: ~140 nM |
| Cellular IC50 (pSmad2/3) | 8.68 nM (A549 cells)[1][2][3][4] | Not explicitly reported in a comparable assay |
Signaling Pathway and Inhibition Mechanism
Both this compound and SB-431542 are ATP-competitive inhibitors that target the kinase domain of ALK5. By binding to the ATP-binding pocket, they prevent the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade.
Experimental Protocols
In Vitro ALK5 Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of ALK5 inhibitors.
Materials:
-
Recombinant human ALK5 kinase
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP (e.g., 10 µM final concentration)[11]
-
Substrate (e.g., Casein, 1 mg/ml)[11]
-
Test inhibitors (this compound or SB-431542)
-
Detection reagent (e.g., [γ-³³P]-ATP for radiometric assay, or ADP-Glo™ for luminescence-based assay)[11]
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute in Kinase Assay Buffer.
-
Add the diluted inhibitors to the wells of a 96-well plate.
-
Add the recombinant ALK5 enzyme to each well and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the substrate phosphorylation using an appropriate detection method. For radiometric assays, this involves measuring the incorporation of ³³P. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.[12]
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Cellular Inhibition of Smad2/3 Phosphorylation Assay
This protocol details a method to assess the cellular potency of the inhibitors by measuring the phosphorylation of Smad2/3 in response to TGF-β stimulation.
Materials:
-
A549 cells (or other TGF-β responsive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TGF-β1
-
Test inhibitors (this compound or SB-431542)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Seed A549 cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or SB-431542 for a specified time (e.g., 1-2 hours).[3]
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.[3][13]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Smad2/3, total Smad2/3, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 and loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
Summary and Conclusion
Both this compound and SB-431542 are effective inhibitors of ALK5 and the canonical TGF-β signaling pathway. The primary distinction lies in their potency and selectivity profile.
-
This compound demonstrates significantly higher potency against ALK5, with an IC₅₀ in the low nanomolar range, making it a more potent inhibitor than SB-431542.[1][2][3][4] Its selectivity has been demonstrated against ALK3, showing a 300-fold higher preference for ALK5.[1]
-
SB-431542 , while less potent than this compound, is a well-characterized inhibitor with a broader inhibitory profile that includes ALK4 and ALK7, in addition to ALK5.[6][7][8] It has been extensively documented to be highly selective against other kinase families, such as MAP kinases.[7][10]
For researchers requiring maximal potency and a potentially more focused ALK5 inhibition, This compound is an excellent choice. For studies where a well-established and broadly characterized inhibitor of the TGF-β/Activin/Nodal pathway is needed, and slightly lower potency is acceptable, SB-431542 remains a reliable standard. The choice between these two inhibitors will ultimately depend on the specific requirements of the experimental design and the desired level of target engagement.
References
- 1. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. labshake.com [labshake.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to TP0427736 and RepSox: Efficacy in Cellular Reprogramming and Differentiation
In the rapidly evolving fields of regenerative medicine and drug discovery, small molecules that can modulate cellular signaling pathways are invaluable tools. Among these, inhibitors of the Transforming Growth Factor-beta (TGF-β) pathway have garnered significant attention for their ability to influence cell fate decisions, including cellular reprogramming and directed differentiation. This guide provides a detailed comparison of two prominent ALK5 inhibitors, TP0427736 and RepSox, for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the TGF-β Pathway
Both this compound and RepSox exert their effects by inhibiting the Activin receptor-like kinase 5 (ALK5), also known as the TGF-β type I receptor.[1] ALK5 is a crucial serine/threonine kinase that, upon activation by TGF-β ligands, phosphorylates downstream SMAD proteins (SMAD2 and SMAD3).[1] This phosphorylation event triggers their translocation to the nucleus, where they regulate the transcription of target genes involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. By blocking the kinase activity of ALK5, both this compound and RepSox prevent the phosphorylation of SMAD2/3, thereby inhibiting the canonical TGF-β signaling cascade.[1]
Quantitative Comparison of In Vitro Efficacy
While both molecules target the same kinase, their potency differs. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The available data indicates that this compound is a more potent inhibitor of ALK5 in cell-free kinase assays.
| Compound | Target | IC50 (Kinase Assay) | IC50 (Cell-based Assay) | Key Applications |
| This compound | ALK5 | 2.72 nM[2][3] | 8.68 nM (inhibition of Smad2/3 phosphorylation in A549 cells)[3] | Research in androgenic alopecia[2], inhibition of TGF-β induced growth inhibition. |
| RepSox | ALK5 | 4 nM (ALK5 autophosphorylation)[4] | 18 nM (TGF-β induced cellular PAI-1 luciferase activity) | Cellular reprogramming (iPSC generation)[5], directed differentiation[6], research in fibrosis and cancer[6]. |
Efficacy in Cellular Reprogramming
RepSox is a well-established small molecule in the field of cellular reprogramming, particularly in the generation of induced pluripotent stem cells (iPSCs). It has been demonstrated to functionally replace the transcription factor Sox2, and in some contexts even c-Myc, two of the four original Yamanaka factors used to induce pluripotency.[5][6] The mechanism behind this is, in part, attributed to the induction of the pluripotency-associated gene Nanog.[7] RepSox is a common component of chemical cocktails used to improve the efficiency and quality of iPSC generation.[8]
Information regarding the efficacy of this compound in cellular reprogramming is limited in the currently available scientific literature. While its high potency as an ALK5 inhibitor suggests potential in this application, dedicated studies demonstrating its efficiency in iPSC generation are lacking.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for the application of RepSox in cellular reprogramming and a general protocol for directed differentiation that can be adapted for ALK5 inhibitors.
RepSox Protocol for Induced Pluripotent Stem Cell (iPSC) Generation (from Mouse Embryonic Fibroblasts)
This protocol is a general guideline based on established methods for iPSC generation using small molecules.
1. Cell Plating:
-
Plate mouse embryonic fibroblasts (MEFs) on gelatin-coated plates at a density of 5 x 10^4 cells per well of a 6-well plate.
-
Culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 1% non-essential amino acids, and 0.1 mM 2-mercaptoethanol.
2. Viral Transduction (if applicable):
-
Transduce MEFs with retroviruses or lentiviruses expressing the reprogramming factors Oct4, Klf4, and c-Myc (OKM). Sox2 is omitted as it is replaced by RepSox.
3. Small Molecule Treatment:
-
Two days post-transduction, replace the medium with iPSC medium containing:
-
DMEM/F12 supplemented with 20% KnockOut Serum Replacement, 1% penicillin-streptomycin, 1% non-essential amino acids, 0.1 mM 2-mercaptoethanol, and 1000 U/mL LIF.
-
Add RepSox to a final concentration of 5-10 µM.
-
-
Change the medium every other day.
4. iPSC Colony Formation and Picking:
-
iPSC colonies should start to appear around day 10-14.
-
Colonies can be identified by their characteristic morphology (round, compact, with well-defined borders).
-
Manually pick individual colonies and transfer them to fresh gelatin-coated plates for expansion.
General Protocol for Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Definitive Endoderm
This protocol illustrates a common strategy for directed differentiation and can be adapted to include ALK5 inhibitors like this compound or RepSox to modulate TGF-β signaling.
1. hPSC Culture:
-
Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.
2. Induction of Differentiation:
-
When cells reach 70-80% confluency, aspirate the mTeSR1 medium and replace it with RPMI 1640 medium supplemented with B27 supplement (without insulin), 100 ng/mL Activin A, and an ALK5 inhibitor (This compound at a concentration to be optimized, e.g., 10-100 nM, or RepSox at 1-10 µM).
-
The precise concentration and timing of ALK5 inhibitor addition should be empirically determined for the specific cell line and desired lineage.
3. Maturation:
-
Culture the cells for 3-5 days, changing the medium daily.
-
After the initial induction, the medium can be changed to a maturation medium specific for the desired endodermal lineage (e.g., pancreatic, hepatic).
4. Characterization:
-
Analyze the expression of definitive endoderm markers such as SOX17 and FOXA2 by immunofluorescence or flow cytometry to assess differentiation efficiency.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the TGF-β signaling pathway and a typical experimental workflow for iPSC generation.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. kblee.rutgers.edu [kblee.rutgers.edu]
- 6. RepSox effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Small molecules for cell reprogramming: a systems biology analysis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TP0427736 and Galunisertib in TGF-β Pathway Inhibition
In the landscape of targeted therapeutics, the Transforming Growth Factor-β (TGF-β) signaling pathway has emerged as a critical regulator of a myriad of cellular processes, including proliferation, differentiation, and immune responses. Its dysregulation is a hallmark of various pathologies, most notably cancer and fibrotic diseases. This has spurred the development of small molecule inhibitors targeting key kinases in this pathway. Among these, TP0427736 and Galunisertib (formerly LY2157299) have garnered significant attention from the research community. Both compounds are potent inhibitors of the TGF-β type I receptor activin-like kinase 5 (ALK5), a serine/threonine kinase that represents a primary node for TGF-β signal transduction. This guide provides a detailed head-to-head comparison of this compound and Galunisertib, presenting key experimental data, methodologies, and a visual representation of their mechanism of action to aid researchers and drug development professionals in their endeavors.
Mechanism of Action and Target Specificity
Both this compound and Galunisertib function by competitively inhibiting the ATP-binding site of the ALK5 kinase domain.[1][2][3] This inhibition prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily SMAD2 and SMAD3, thereby abrogating the canonical TGF-β signaling cascade.[1][4] While both molecules target ALK5, their selectivity profiles and potency exhibit notable distinctions.
Key Experimental Data:
| Parameter | This compound | Galunisertib | Reference |
| Primary Target | ALK5 (TGF-βRI) | ALK5 (TGF-βRI) | [3][5] |
| ALK5 IC50 | 2.72 nM | 56 nM (cell-free assay); 0.172 µM (kinase domain) | [3][5][6] |
| ALK3 IC50 | 836 nM | - | [7][8] |
| Selectivity | ~300-fold higher for ALK5 over ALK3 | Highly selective for TGFβRI/Alk5, with some activity against TGFβRII and Alk4/ACVR1B at sub-micromolar concentrations. | [3][6] |
| Cellular Activity | Inhibits Smad2/3 phosphorylation (IC50 = 8.68 nM in A549 cells) | Inhibits SMAD2 phosphorylation and TGF-β-dependent functions in various cell lines. | [7][9][10] |
Signaling Pathway and Point of Intervention
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5). Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular responses. Both this compound and Galunisertib act at the crucial step of ALK5 activation, effectively blocking the entire downstream canonical pathway.
Caption: TGF-β signaling pathway and the inhibitory action of this compound and Galunisertib on ALK5.
Preclinical and Clinical Landscape
This compound has been primarily investigated in the context of androgenic alopecia (AGA).[3] Research has demonstrated its ability to reduce TGF-β induced growth inhibition in human outer root sheath cells and to prolong the anagen (growth) phase in mouse hair follicles.[3] These findings suggest a potential therapeutic application in dermatology.
Galunisertib , on the other hand, has a more extensive history in oncology research. It has been evaluated in numerous preclinical and clinical studies for various cancers, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma.[1][11][12] Galunisertib has shown antitumor activity in animal models and has been investigated as both a monotherapy and in combination with other anticancer agents like nivolumab and sorafenib.[1][12][13] While some clinical trials have shown promising results, others have yielded mixed outcomes.[11]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in the evaluation of this compound and Galunisertib.
ALK5 Kinase Inhibition Assay (ELISA-based)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of ALK5.
Caption: Workflow for a typical ALK5 kinase inhibition ELISA.
Methodology:
-
A 96-well plate is coated with a substrate for ALK5, such as a biotinylated antibody that captures SMAD proteins.[7]
-
Recombinant active ALK5 enzyme is added to the wells.
-
A mixture of ATP and the inhibitor (this compound or Galunisertib) at various concentrations is added to initiate the phosphorylation reaction.
-
The plate is incubated to allow the kinase reaction to proceed.
-
After incubation, the wells are washed to remove non-phosphorylated substrates and unbound reagents.
-
A primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., an anti-phosphoserine antibody) is added.[7]
-
A secondary antibody conjugated to an enzyme (e.g., Europium-labeled) that binds to the primary antibody is then added.
-
A detection reagent is added that produces a measurable signal (e.g., fluorescence) in the presence of the enzyme.[7]
-
The signal intensity, which is proportional to the kinase activity, is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the signal intensity against the inhibitor concentration.[7]
Cellular Phospho-SMAD2/3 Assay
This cell-based assay determines the ability of an inhibitor to block TGF-β-induced phosphorylation of SMAD2/3 in a cellular context.
Methodology:
-
Cells (e.g., A549 human lung carcinoma cells) are seeded in 96-well plates and cultured overnight.[7]
-
The cells are pre-treated with various concentrations of the inhibitor (this compound or Galunisertib) or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).[7]
-
TGF-β1 is then added to the wells to stimulate the signaling pathway.[7]
-
After a short incubation (e.g., 1 hour), the cells are lysed to release their contents.[7]
-
The cell lysates are then analyzed for the levels of phosphorylated SMAD2/3 using an ELISA-based method similar to the kinase assay described above, or by Western blotting.[7]
-
The IC50 value is determined from the dose-response curve of phospho-SMAD2/3 levels versus inhibitor concentration.[7]
In Vivo Tumor Growth Inhibition Studies
These studies assess the anti-tumor efficacy of the inhibitors in animal models.
Methodology:
-
Human tumor cells (e.g., U87MG glioblastoma cells) are implanted subcutaneously or orthotopically into immunocompromised mice.[9]
-
Once the tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., Galunisertib) via a clinically relevant route of administration (e.g., oral gavage) at a specified dose and schedule.[9] The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the animals are euthanized, and the tumors are excised and weighed.
-
The anti-tumor activity is evaluated by comparing the tumor growth in the treated group to the control group.[9]
Conclusion
Both this compound and Galunisertib are potent inhibitors of ALK5, a key mediator of the TGF-β signaling pathway. This compound demonstrates high potency with an IC50 in the low nanomolar range and has shown promise in preclinical models of androgenic alopecia. Galunisertib, while also a potent ALK5 inhibitor, has been more extensively studied in the context of oncology, with a broader range of preclinical and clinical data available. The choice between these two molecules for research or therapeutic development will depend on the specific application, desired selectivity profile, and the targeted disease area. The experimental data and methodologies presented in this guide provide a solid foundation for researchers to make informed decisions and to design further comparative studies.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Galunisertib used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 13. oncotarget.com [oncotarget.com]
A Comparative Guide to the Selectivity of TP0427736 and Other ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of four prominent Activin Receptor-Like Kinase 5 (ALK5) inhibitors: TP0427736, Galunisertib, RepSox, and SB-431542. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by providing a clear overview of their on-target potency and off-target activities.
Introduction to ALK5 Inhibition
Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGF-βR1), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. This pathway is crucial in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies, most notably in fibrosis and cancer progression. Consequently, the development of potent and selective ALK5 inhibitors is a significant area of therapeutic research. An ideal ALK5 inhibitor would exhibit high potency against its intended target while minimizing interactions with other kinases to reduce the potential for off-target effects and associated toxicities. This guide offers a comparative analysis of the selectivity of this compound against other well-characterized ALK5 inhibitors.
Kinase Inhibition Profiles
The following tables summarize the available quantitative data on the inhibitory activity of this compound, Galunisertib, RepSox, and SB-431542 against ALK5 and other kinases. The data has been compiled from various sources and assays, as detailed in the Experimental Protocols section.
Table 1: Potency Against Primary Target (ALK5)
| Inhibitor | Assay Type | Target | IC50 (nM) |
| This compound | Kinase Assay (ELISA) | ALK5 | 2.72[1][2][3][4] |
| Galunisertib | Autophosphorylation Assay | ALK5 (TGFβRI) | 56[5] |
| Binding Assay (DiscoverX) | ALK5 (TGFβRI) | 172[5][6] | |
| RepSox | Autophosphorylation Assay | ALK5 | 4[7][8][9] |
| Binding Assay | ALK5 | 23[7][8][9] | |
| SB-431542 | Cell-free Kinase Assay | ALK5 | 94[10][11][12][13] |
Table 2: Selectivity Profile Against Other Kinases
| Inhibitor | Off-Target Kinase | Assay Type | IC50 (nM) | Fold Selectivity (Off-Target IC50 / ALK5 IC50) |
| This compound | ALK3 | Kinase Assay (ELISA) | 836[1][2][3][4] | ~307 |
| Galunisertib | ALK4 (ACVR1B) | Binding Assay (DiscoverX) | 80[5][6] | ~0.47 (less selective) |
| TGFβRII | Binding Assay (DiscoverX) | 210[5][6] | ~1.22 (less selective) | |
| RIPK2 | Binding Assay (DiscoverX) | 220 | ~1.28 (less selective) | |
| CSNK1A1 | Binding Assay (DiscoverX) | 260 | ~1.51 (less selective) | |
| RepSox | p38 MAPK | Kinase Assay | >16,000[7] | >4000 |
| JNK1 | Kinase Assay | >16,000[7] | >4000 | |
| GSK3 | Kinase Assay | >16,000[7] | >4000 | |
| SB-431542 | ALK4 | Cell-free Kinase Assay | 140[12][13] | ~1.49 (less selective) |
| ALK7 | Cell-free Kinase Assay | - | - | |
| p38 MAPK | Kinase Assay | >10,000 | >106 | |
| JNK1 | Kinase Assay | >10,000 | >106 |
Experimental Protocols
The inhibitory activities and selectivity profiles presented in this guide were determined using a variety of experimental methodologies. Below are detailed descriptions of the key assays cited.
Kinase Inhibition Assay (ELISA) for this compound
The kinase inhibitory activity of this compound was evaluated using an Enzyme-Linked Immunosorbent Assay (ELISA)[4].
-
Principle: This assay measures the extent of phosphorylation of a substrate by the target kinase in the presence of an inhibitor. The phosphorylated substrate is then detected using a specific antibody, and the signal is quantified.
-
Protocol Outline:
-
Coating: A substrate for the ALK5 kinase is coated onto the wells of a microplate.
-
Kinase Reaction: Recombinant ALK5 enzyme is added to the wells along with ATP and varying concentrations of the test inhibitor (this compound). The reaction is allowed to proceed for a defined period.
-
Detection: The reaction is stopped, and the wells are washed. A primary antibody specific to the phosphorylated form of the substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme-conjugated secondary antibody is added, leading to a colorimetric or fluorometric signal.
-
Data Analysis: The signal intensity is measured, which is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
-
DiscoverX KINOMEscan™ Platform for Galunisertib
The selectivity of Galunisertib was determined using the KINOMEscan™ platform from DiscoverX, which is an active site-directed competition binding assay[5][9][14].
-
Principle: This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
-
Protocol Outline:
-
Kinase Library: A large panel of human kinases are tagged with a unique DNA identifier.
-
Competition Assay: The DNA-tagged kinases are incubated with the test compound (Galunisertib) and an immobilized, broad-spectrum kinase inhibitor.
-
Quantification: Kinases that are not bound by the test compound will bind to the immobilized ligand and are captured on a solid support. The amount of each kinase captured is quantified using qPCR with primers specific to the DNA tag of each kinase.
-
Data Analysis: The amount of kinase detected is inversely proportional to the binding affinity of the test compound. This allows for the determination of dissociation constants (Kd) or IC50 values across a wide range of kinases.
-
Fluorescence Polarization (FP) Binding Assay for RepSox
The binding affinity of RepSox to ALK5 was determined using a fluorescence polarization assay[8][9][15][16][17][18][19].
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently-labeled molecule (tracer) upon binding to a larger molecule (the kinase). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger kinase, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the kinase will cause a decrease in polarization.
-
Protocol Outline:
-
Reaction Mixture: Recombinant ALK5 is incubated with a fluorescently-labeled tracer (a known ALK5 ligand) and varying concentrations of the test inhibitor (RepSox).
-
Equilibration: The reaction is allowed to reach binding equilibrium.
-
Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration to determine the IC50 value.
-
Radiometric Kinase Assay for SB-431542
The inhibitory activity of SB-431542 was assessed using a radiometric filter binding assay[7][10][11][20][21].
-
Principle: This is a direct enzymatic assay that measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a kinase substrate.
-
Protocol Outline:
-
Kinase Reaction: The kinase reaction is set up with the recombinant kinase (e.g., ALK5), a suitable substrate (peptide or protein), and ATP spiked with [γ-³²P]ATP or [γ-³³P]ATP, in the presence of varying concentrations of the inhibitor (SB-431542).
-
Reaction Termination and Separation: The reaction is stopped, and the mixture is spotted onto a filter membrane (e.g., phosphocellulose paper) that binds the substrate but not the free ATP. The filter is then washed to remove unincorporated radiolabeled ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The reduction in radioactive signal with increasing inhibitor concentration is used to calculate the IC50 value.
-
Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated.
Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. bosterbio.com [bosterbio.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization (FP) Binding Assays. [bio-protocol.org]
- 9. 4.6. KINOMEscan [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Kinase Assays | Revvity [revvity.co.jp]
- 12. selleckchem.com [selleckchem.com]
- 13. stemcell.com [stemcell.com]
- 14. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 19. selleck.co.jp [selleck.co.jp]
- 20. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
Validating the Efficacy of ALK5 Inhibitor TP0427736 with Positive Controls: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ALK5 inhibitor TP0427736 with established positive controls, SB-431542 and A-83-01. This guide includes detailed experimental protocols and quantitative data to facilitate the validation of this compound's efficacy in inhibiting the TGF-β signaling pathway.
This compound is a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5).[1][2][3][4][5][6][7][8] Its mechanism of action involves the direct inhibition of ALK5 kinase activity, which in turn blocks the phosphorylation of downstream mediators Smad2 and Smad3.[1][2][3][4][5][7][8] This inhibition effectively curtails the TGF-β signaling cascade, a pathway implicated in various cellular processes, including cell growth, differentiation, and fibrosis. To rigorously assess the efficacy of this compound, it is essential to compare its performance against well-characterized ALK5 inhibitors, such as SB-431542 and A-83-01, which serve as reliable positive controls.
Comparative Efficacy of ALK5 Inhibitors
The inhibitory potency of this compound against ALK5 has been quantified and compared with that of SB-431542 and A-83-01. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor effectiveness, are summarized in the table below.
| Compound | ALK5 IC50 |
| This compound | 2.72 nM [1][2][5][6][7][8] |
| SB-431542 | 94 nM[3][6][9] |
| A-83-01 | 12 nM[1][4][10][11][12] |
Note: IC50 values can vary slightly between different experimental setups and assay conditions.
Experimental Protocols
To validate the efficacy of this compound and compare it with positive controls, three key in vitro assays are recommended: an ALK5 Kinase Inhibition Assay, a Smad2/3 Phosphorylation Assay, and a TGF-β-Induced Growth Inhibition Assay.
ALK5 Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of ALK5. A common method is a fluorescence-based assay that detects the amount of ADP produced as a result of kinase activity.
Materials:
-
Recombinant human ALK5 protein
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]
-
This compound, SB-431542, A-83-01 (dissolved in DMSO)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound and the positive controls (SB-431542, A-83-01) in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the diluted compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the ALK5 enzyme and the kinase substrate to each well, except for the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[15]
-
Stop the reaction and measure the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.[14][15]
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Smad2/3 Phosphorylation Assay
This cell-based assay determines the ability of the compound to inhibit the TGF-β-induced phosphorylation of Smad2 and Smad3 in cells. An ELISA-based format is a common and quantitative method.
Materials:
-
A549 cells (or other TGF-β responsive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TGF-β1
-
This compound, SB-431542, A-83-01 (dissolved in DMSO)
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound and the positive controls for 1-2 hours.[5]
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 1 hour to induce Smad2/3 phosphorylation.[5]
-
Wash the cells with PBS and lyse them using the provided lysis buffer.
-
Perform the phospho-Smad2/3 ELISA according to the manufacturer's protocol. This typically involves capturing total Smad2/3 from the lysate and then detecting the phosphorylated form with a specific antibody.[16][17][19]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the phospho-Smad2/3 signal to the total protein concentration or to a housekeeping protein.
-
Calculate the percent inhibition of Smad2/3 phosphorylation for each compound concentration and determine the IC50 value.
TGF-β-Induced Growth Inhibition Assay
This assay assesses the ability of the compound to rescue cells from the growth-inhibitory effects of TGF-β. Cell viability is measured to quantify the effect.
Materials:
-
Mink lung epithelial cells (Mv1Lu) or another cell line sensitive to TGF-β-induced growth arrest
-
Cell culture medium
-
TGF-β1
-
This compound, SB-431542, A-83-01 (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)[20]
-
96-well plates
Procedure:
-
Seed Mv1Lu cells in a 96-well plate at a low density.
-
After 24 hours, treat the cells with serial dilutions of this compound and the positive controls in the presence of a growth-inhibitory concentration of TGF-β1 (e.g., 1 ng/mL).[1][11]
-
Include control wells with cells treated with TGF-β1 alone and cells in medium alone.
-
Incubate the plate for 48-72 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of growth inhibition reversal for each compound concentration.
-
Determine the EC50 value, the concentration at which the compound achieves 50% of its maximal effect in rescuing cell growth.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating this compound efficacy.
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 4. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SB431542 | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 12. stemcell.com [stemcell.com]
- 13. tools.thermofisher.cn [tools.thermofisher.cn]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. file.yizimg.com [file.yizimg.com]
- 17. Phospho-SMAD2/3 ELISA Kit (Ser465/467)/SMAD3 (Ser423/425) | Cell Signaling Technology [cellsignal.com]
- 18. synexagroup.com [synexagroup.com]
- 19. PathScan® Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) Sandwich ELISA Kit (#12001) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. image.campushomepage.com [image.campushomepage.com]
Comparative Analysis of TP0427736: A Guide to Kinase Selectivity and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor TP0427736, focusing on its cross-reactivity with other kinases. The information herein is intended to support researchers in evaluating the suitability of this compound for their studies by presenting available experimental data on its selectivity and detailed protocols for key assays.
Kinase Inhibition Profile of this compound
This compound is a potent and selective inhibitor of Activin Receptor-Like Kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1).[1][2][3] The primary target, ALK5, is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway, which is involved in a wide range of cellular processes, including growth, differentiation, and apoptosis.
Cross-Reactivity Data
Comprehensive cross-reactivity studies for this compound against a broad panel of kinases are not extensively available in the public domain. However, its selectivity has been characterized against the closely related ALK3, also known as Bone Morphogenetic Protein Receptor type 1A (BMPR1A).
| Kinase Target | IC50 (nM) | Selectivity vs. ALK5 | Reference |
| ALK5 | 2.72 | - | [1][3] |
| ALK3 | 836 | 300-fold | [1][3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The available data demonstrates that this compound is approximately 300-fold more selective for ALK5 over ALK3.[1][3] This high selectivity is a critical attribute for a chemical probe intended for studying ALK5-mediated signaling pathways with minimal off-target effects on the BMP signaling pathway, which is primarily mediated by ALK3.
Signaling Pathway Context
This compound exerts its effect by inhibiting the kinase activity of ALK5 within the TGF-β signaling cascade. Upon binding of TGF-β ligand to the type II receptor (TGFβR2), ALK5 is recruited and phosphorylated, becoming an active kinase. Activated ALK5 then phosphorylates the downstream signaling molecules Smad2 and Smad3, which subsequently form a complex with Smad4 and translocate to the nucleus to regulate target gene expression.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro ALK5 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the kinase activity of ALK5 in a cell-free system.
Workflow:
Methodology:
-
Reagents and Materials: Recombinant human ALK5, biotinylated peptide substrate (e.g., a Smad2-derived peptide), ATP, streptavidin-coated 96-well plates, europium-labeled anti-phosphoserine antibody, and an appropriate assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a reaction plate.
-
Add recombinant ALK5 enzyme and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Transfer an aliquot of the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a europium-labeled anti-phosphoserine antibody and incubate to detect the phosphorylated substrate.
-
After another wash step, add an enhancement solution.
-
-
Data Analysis:
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular TGF-β-induced Smad2/3 Phosphorylation Assay
This cell-based assay measures the ability of this compound to inhibit the phosphorylation of Smad2 and Smad3 in response to TGF-β stimulation in a relevant cell line, such as A549 human lung carcinoma cells.[1][4]
Workflow:
Methodology:
-
Cell Culture: Culture A549 cells in appropriate media and seed them into 96-well plates. Allow the cells to adhere overnight.
-
Compound Treatment and Stimulation:
-
Lysis and Capture:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Mix the cell lysate with a biotinylated anti-Smad2/3 antibody.[4]
-
Transfer this mixture to a streptavidin-coated 96-well plate and incubate for 2 hours to capture the Smad2/3 proteins.[4]
-
-
Detection (ELISA-based):
-
Wash the plate and add a rabbit anti-phosphoserine antibody to detect the phosphorylated Smad2/3.[4]
-
After incubation and washing, add a Europium (Eu)-labeled anti-rabbit IgG secondary antibody.[4]
-
Following a final wash, add a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) enhancement solution.[4]
-
-
Data Analysis:
-
Measure the fluorescence using a suitable plate reader (e.g., an ARVO multi-label counter).[4]
-
Calculate the percentage of inhibition of Smad2/3 phosphorylation compared to the TGF-β1 stimulated control without the inhibitor.
-
Determine the cellular IC50 value from the dose-response curve. For this compound, the reported IC50 value for the inhibition of Smad2/3 phosphorylation in A549 cells is 8.68 nM.[4]
-
Conclusion
This compound is a highly potent and selective inhibitor of ALK5. The available data demonstrates its significant selectivity over the closely related kinase ALK3, suggesting it is a valuable tool for investigating TGF-β signaling. However, researchers should be aware that a comprehensive kinase selectivity profile against a broader panel has not been widely published. The provided experimental protocols offer a foundation for the in vitro and cell-based evaluation of this compound and other potential ALK5 inhibitors. For a complete understanding of its off-target effects, further screening against a diverse kinase panel would be beneficial.
References
A Comparative Review of Selective ALK5 Inhibitors for Researchers
For researchers and professionals in drug development, the selective inhibition of Activin receptor-like kinase 5 (ALK5) presents a promising therapeutic strategy for a variety of diseases, including fibrosis and cancer. This guide provides a comparative analysis of prominent selective ALK5 inhibitors, supported by experimental data to aid in the selection of appropriate tool compounds for preclinical research.
This review summarizes the biochemical potency and selectivity of various small molecule inhibitors targeting ALK5, also known as transforming growth factor-beta type I receptor (TGFβ-RI). The data presented is compiled from publicly available literature and commercial sources, offering a valuable resource for evaluating and comparing the performance of these compounds.
The TGF-β/ALK5 Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is implicated in the pathogenesis of fibrotic diseases and cancer.[2]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβ-RII), a constitutively active serine/threonine kinase. This binding event recruits and activates the ALK5 receptor through phosphorylation. Activated ALK5, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in fibrosis and other cellular responses. Selective ALK5 inhibitors act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.
Comparative Performance of Selective ALK5 Inhibitors
The following table summarizes the in vitro potency (IC50) of several widely used selective ALK5 inhibitors. The data is presented to facilitate a direct comparison of their biochemical activity against ALK5 and their selectivity over other related kinases. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.
| Compound Name(s) | ALK5 IC50 (nM) | Selectivity Data (IC50 in nM or Fold-Selectivity) | Reference(s) |
| Galunisertib (LY2157299) | 56 | TGFβ-RII (210 nM), ALK4 (80 nM), ACVR2B (690 nM), ALK6 (470 nM).[3] | [4][5][6][7] |
| SKI2162 | 94 | ~73-fold more selective for ALK5 than ALK1; ~21-fold more selective for ALK5 than p38 MAPK.[1] | [1][8][9] |
| RepSox (E-616452, SJN 2511) | 4 (autophosphorylation), 23 (ATP binding) | >16,000 nM for 9 related kinases including p38 MAPK and GSK3.[10] | [4][10][11][12][13] |
| SB431542 | 94 | Also inhibits ALK4 and ALK7. No significant inhibition of ALK2, ALK3, ALK6, or components of the ERK, JNK, or p38 MAP kinase pathways.[14][15][16] | [4][14][15][16][17] |
| GW788388 | 18 | Also inhibits TGF-β type II receptor and activin type II receptor. Does not inhibit BMP type II receptor.[2][18][19] | [2][4][18][19] |
| TP0427736 | 2.72 | ~300-fold more selective for ALK5 than ALK3 (836 nM).[20][21][22] | [4][20][21][22][23] |
| R-268712 | 2.5 | ~5000-fold more selective for ALK5 than p38 MAPK.[24][] | [4][24][][26] |
| SB525334 | 14.3 | 4-fold less potent against ALK4. Inactive against ALK2, 3, and 6.[4] | [4] |
| A-83-01 | 12 | Also inhibits ALK4 (45 nM) and ALK7 (7.5 nM).[4] | [4] |
| SD-208 | 48 | >100-fold selectivity over TGF-βRII.[4] | [4] |
| LY364947 | 59 | 7-fold selectivity over TGFβR-II.[4] | [4] |
| GW6604 | 140 (autophosphorylation), 107 (binding) | 5-fold selective versus activin signaling. No significant activity on p38MAPK, VEGFR2, Lck, ITK, Src, and TGF-β type II receptor at up to 10 µM.[27] | [27][28][29] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are descriptions of common experimental protocols used to characterize selective ALK5 inhibitors.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of ALK5.
-
Radioisotope-Based Kinase Assay (e.g., 33P-ATP Filter Binding Assay):
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a substrate by the kinase.
-
Methodology:
-
Recombinant ALK5 enzyme is incubated with a substrate (e.g., casein or a specific peptide) in a kinase buffer containing MgCl2, MnCl2, and DTT.[1][30]
-
The inhibitor at various concentrations is pre-incubated with the enzyme.
-
The kinase reaction is initiated by the addition of [γ-33P]ATP.[1]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[31]
-
The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.
-
Unincorporated [γ-33P]ATP is washed away.
-
The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.[1]
-
-
-
Fluorescence Polarization (FP) Kinase Binding Assay:
-
Principle: This assay measures the binding of a fluorescently labeled ligand (tracer) to the kinase. The binding of the tracer to the larger kinase molecule results in a slower rotation and higher fluorescence polarization. An inhibitor that competes with the tracer for the ATP binding site will displace the tracer, leading to a decrease in fluorescence polarization.
-
Methodology:
-
Purified recombinant GST-ALK5 is incubated with a fluorescently labeled ATP-competitive inhibitor (tracer).[27]
-
The test compound at various concentrations is added to the mixture.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The displacement of the tracer by the inhibitor is used to calculate the binding affinity (pIC50).[27]
-
-
-
ADP-Glo™ Kinase Assay:
-
Principle: This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Methodology:
-
The ALK5 kinase reaction is performed by incubating the enzyme, substrate, and ATP.[32]
-
After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[32]
-
The Kinase Detection Reagent is then added to convert the produced ADP back to ATP and generate a luminescent signal using a luciferase/luciferin reaction.[32]
-
The luminescence is measured by a microplate reader, and the signal is correlated with kinase activity.
-
-
Cellular Assays
Cell-based assays are essential to determine the efficacy of inhibitors in a more physiologically relevant context.
-
TGF-β-Induced Reporter Gene Assay:
-
Methodology:
-
Cells are pre-incubated with various concentrations of the ALK5 inhibitor.
-
The cells are then stimulated with TGF-β1 to induce the signaling cascade.
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The reduction in luciferase activity in the presence of the inhibitor is used to determine the cellular IC50.[27]
-
SMAD2/3 Phosphorylation Assay:
-
Principle: This assay directly measures the phosphorylation of SMAD2 and/or SMAD3, the direct downstream targets of ALK5.
-
Methodology:
-
Cells (e.g., A549, HaCaT) are treated with the ALK5 inhibitor at different concentrations.[20]
-
The cells are then stimulated with TGF-β1.
-
Cell lysates are prepared, and the levels of phosphorylated SMAD2/3 and total SMAD2/3 are determined by Western blotting or ELISA using specific antibodies.[20]
-
The ratio of phosphorylated to total SMAD provides a quantitative measure of ALK5 inhibition.
-
-
Experimental and Logical Workflow
The evaluation of a novel selective ALK5 inhibitor typically follows a structured workflow, progressing from initial in vitro screening to in vivo efficacy studies.
In Vivo Models for Efficacy Testing
Preclinical animal models are indispensable for evaluating the therapeutic potential of ALK5 inhibitors in a complex biological system.
-
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis:
-
Principle: This model involves the surgical ligation of one ureter, leading to progressive tubulointerstitial fibrosis in the obstructed kidney.
-
Application: It is a widely used model to study the mechanisms of renal fibrosis and to test the efficacy of anti-fibrotic agents.[24]
-
-
Bleomycin-Induced Pulmonary Fibrosis Model:
-
Principle: Intratracheal administration of the cytotoxic agent bleomycin induces lung injury and subsequent development of pulmonary fibrosis.
-
Application: This model mimics key features of idiopathic pulmonary fibrosis (IPF) and is used to assess the therapeutic effects of compounds on lung fibrosis.[33]
-
-
Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model:
-
Principle: Chronic administration of the hepatotoxin DMN leads to liver damage, inflammation, and the development of liver fibrosis.
-
Application: This model is used to investigate the pathogenesis of liver cirrhosis and to evaluate the efficacy of anti-fibrotic therapies.[27]
-
References
- 1. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. stemcell.com [stemcell.com]
- 12. selleckchem.com [selleckchem.com]
- 13. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 14. cellagentech.com [cellagentech.com]
- 15. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 16. agscientific.com [agscientific.com]
- 17. stemcell.com [stemcell.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. glpbio.com [glpbio.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. glpbio.com [glpbio.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. R-268712, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibition of TGF‐β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine‐induced liver fibrosis | Scilit [scilit.com]
- 29. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. promega.com [promega.com]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Safe Handling and Disposal of TP0427736: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of TP0427736, a potent and selective inhibitor of ALK5 kinase.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Operational Plan: Safe Handling and Storage
Proper handling and storage of this compound are paramount to maintaining its integrity and ensuring the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Stock Solutions: Prepare stock solutions using fresh, moisture-free DMSO.[3] Once prepared, aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
-
Storage: Store the solid compound and stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]
II. Disposal Plan: Step-by-Step Procedures
As a potent bioactive compound, this compound and its associated waste must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[6]
Step 1: Segregation of Waste
-
Collect all waste materials contaminated with this compound separately from other laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Remaining stock solutions and experimental solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, flasks, and gloves.
-
Step 2: Waste Container Labeling
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The concentration of the waste, if known.
-
The primary hazards associated with the compound (e.g., "Potent Kinase Inhibitor," "Bioactive Compound").
-
The date the waste was first added to the container.
-
Step 3: On-site Storage of Waste
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[7]
-
Follow all institutional and local regulations for hazardous waste disposal.[7][8]
III. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC₅₀ (ALK5 Kinase Activity) | 2.72 nM | [1][2][3][4][5] |
| IC₅₀ (ALK3 Kinase Activity) | 836 nM | [3][4][5] |
| IC₅₀ (TGF-β1-induced Smad2/3 Phosphorylation in A549 cells) | 8.68 nM | [3][4][5] |
| Solubility in DMSO | 67 mg/mL (200.08 mM) | [3][9] |
| Molecular Weight | 334.85 g/mol | [9] |
| CAS Number | 864374-00-5 | [1][9] |
IV. Experimental Protocols
Inhibition of TGF-β-induced Smad2/3 Phosphorylation in A549 Cells
This protocol describes a general method to assess the inhibitory activity of this compound on the TGF-β signaling pathway in a cell-based assay.[3]
-
Cell Culture: Culture A549 cells in appropriate media and conditions (e.g., 37°C, 5% CO₂) overnight in 96-well plates.[3]
-
Compound Treatment: Pretreat the cells with various concentrations of this compound or a DMSO vehicle control for 2 hours.[3]
-
TGF-β1 Stimulation: Add TGF-β1 to a final concentration of 1 ng/mL to all wells except for the negative control.[3]
-
Incubation: Incubate the plates for 1 hour.[3]
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer).[3]
-
ELISA for Phospho-Smad2/3:
-
Mix the cell lysates with a biotinylated anti-Smad2/3 antibody.[3]
-
Transfer the mixture to a streptavidin-coated 96-well plate and incubate for 2 hours.[3]
-
Discard the mixture and treat each well with a rabbit anti-phosphoserine antibody, followed by a Europium-labeled anti-rabbit IgG antibody and a DELFIA Enhancement solution.[3]
-
-
Data Analysis: Measure the fluorescence using a multi-label counter. Determine the IC₅₀ values by analyzing the concentration-response curves.[3]
V. Mandatory Visualizations
Caption: this compound inhibits the TGF-β signaling pathway by targeting ALK5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. research.auburn.edu [research.auburn.edu]
- 8. ptb.de [ptb.de]
- 9. selleckchem.com [selleckchem.com]
Essential Safety and Operational Guide for Handling TP0427736
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the ALK5 Inhibitor TP0427736.
This document provides critical safety and logistical information for the handling and use of this compound, a potent and selective inhibitor of the ALK5 kinase. Adherence to these guidelines is essential to ensure personnel safety and experimental integrity.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small molecule inhibitor necessitates handling with care, following standard laboratory procedures for hazardous chemical compounds.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment should be worn at all times when handling this compound in either powder or solution form.
| PPE Category | Specification | Rationale |
| Gloves | Powder-free nitrile gloves. Double-gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions or airborne powder. |
| Lab Coat | A long-sleeved lab coat, preferably disposable. | To protect skin and clothing from contamination. |
| Respiratory Protection | When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator is advised. | To prevent inhalation of the powdered compound. |
Engineering Controls:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Work with solutions should also be performed in a well-ventilated area, preferably within a fume hood.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Operational Plans: Preparation and Storage
Stock Solution Preparation:
This compound is typically supplied as a solid. To prepare stock solutions, the following solvents can be used.
| Solvent | Concentration |
| DMSO | 67 mg/mL (200.08 mM) |
Note: Use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.
Storage of Stock Solutions:
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste containing this compound, including empty vials, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal procedures.
Experimental Protocols
This compound is a potent inhibitor of ALK5 kinase activity, which plays a crucial role in the TGF-β signaling pathway. Its inhibitory effects can be quantified through various in vitro and in vivo assays.
In Vitro Activity of this compound:
| Target | Assay Type | IC50 |
| ALK5 | Cell-free kinase assay | 2.72 nM[1] |
| ALK3 | Cell-free kinase assay | 836 nM[1] |
| TGF-β1-induced Smad2/3 phosphorylation | A549 cell-based assay | 8.68 nM[1] |
Experimental Workflow for Measuring Inhibition of Smad2/3 Phosphorylation:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
